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2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate Documentation Hub

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  • Product: 2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate
  • CAS: 1192804-63-9

Core Science & Biosynthesis

Foundational

Investigating the Cellular Mechanism of Action of 2-Chloroethyl (4-methylphenyl)aminoacetate: A Technical Guide

Abstract This technical guide provides a comprehensive framework for elucidating the cellular mechanism of action of the novel compound, 2-Chloroethyl (4-methylphenyl)aminoacetate. In the absence of existing literature,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the cellular mechanism of action of the novel compound, 2-Chloroethyl (4-methylphenyl)aminoacetate. In the absence of existing literature, this document posits a scientifically-grounded, hypothesized mechanism centered on the compound's structural features—specifically the reactive 2-chloroethyl moiety. We propose that 2-Chloroethyl (4-methylphenyl)aminoacetate functions as a DNA alkylating agent, a class of compounds known to induce cytotoxicity, DNA damage, cell cycle arrest, and apoptosis. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap of cellular assays and experimental workflows to rigorously test this hypothesis. The protocols herein are self-validating systems, providing a logical and robust approach to characterizing the bioactivity of this and other novel chemical entities.

Introduction and Hypothesized Mechanism of Action

The compound 2-Chloroethyl (4-methylphenyl)aminoacetate is a novel chemical entity with no currently published data on its biological activity. However, its chemical structure contains a key functional group, a 2-chloroethyl moiety, which provides a strong basis for a hypothesized mechanism of action. This group is a well-known feature of nitrogen mustard alkylating agents, a class of compounds with significant therapeutic history, particularly in oncology.

Alkylating agents exert their effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules. The primary target for many of these agents is the N7 position of guanine in DNA. This alkylation can lead to a cascade of cellular events, including DNA strand breaks, inhibition of DNA replication and transcription, and the activation of DNA damage response (DDR) pathways. Ultimately, this can result in cell cycle arrest and programmed cell death (apoptosis).

Therefore, we hypothesize that 2-Chloroethyl (4-methylphenyl)aminoacetate acts as a DNA alkylating agent, inducing cellular responses consistent with DNA damage. This guide outlines a systematic approach to test this hypothesis through a series of established cellular assays.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade initiated by 2-Chloroethyl (4-methylphenyl)aminoacetate, leading to apoptosis.

Hypothesized Signaling Pathway cluster_0 Cellular Uptake & Activation cluster_1 DNA Damage & Response cluster_2 Cellular Outcomes Compound 2-Chloroethyl (4-methylphenyl)aminoacetate Active_Intermediate Reactive Aziridinium Ion Compound->Active_Intermediate Intracellular Conversion DNA Nuclear DNA Active_Intermediate->DNA Alkylation DNA_Damage DNA Alkylation & Double-Strand Breaks DNA->DNA_Damage DDR DNA Damage Response (ATM/ATR, γH2AX) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis p53-dependent pathway

Caption: Hypothesized signaling pathway of 2-Chloroethyl (4-methylphenyl)aminoacetate.

Experimental Workflow

A multi-faceted approach is required to thoroughly investigate the proposed mechanism of action. The following workflow provides a logical progression from determining basic cytotoxicity to elucidating specific cellular responses.

Experimental Workflow Start Start: Compound Synthesis & Characterization Cytotoxicity Step 1: Determine Cytotoxicity (MTT Assay) Start->Cytotoxicity DNA_Damage Step 2: Assess DNA Damage (Comet Assay & γH2AX Staining) Cytotoxicity->DNA_Damage Determine IC50 Cell_Cycle Step 3: Analyze Cell Cycle Progression (Propidium Iodide Staining) DNA_Damage->Cell_Cycle Apoptosis Step 4: Quantify Apoptosis (Annexin V/PI Staining) Cell_Cycle->Apoptosis Data_Analysis Step 5: Data Analysis & Interpretation Apoptosis->Data_Analysis Conclusion Conclusion: Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: A stepwise experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key cellular assays.

Cell Culture

The human cervical cancer cell line, HeLa, is a robust and well-characterized line suitable for these initial studies.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).[1]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[1][2]

  • Subculture: Passage cells when they reach 70-80% confluency.[3][4]

    • Aspirate the culture medium.

    • Wash the cell monolayer with sterile 1x Phosphate-Buffered Saline (PBS).[2][5]

    • Add Trypsin-EDTA solution to detach the cells.[2][4]

    • Incubate for 5-15 minutes at 37°C until cells detach.[1]

    • Neutralize the trypsin with complete growth medium.[2]

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating.[4]

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.[6][7]

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed HeLa cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with a range of concentrations of 2-Chloroethyl (4-methylphenyl)aminoacetate for 24, 48, and 72 hours.

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

ParameterDescription
Cell Line HeLa
Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Endpoint Cell Viability / Cytotoxicity (IC50)
Detection Colorimetric (Absorbance at 570 nm)
DNA Damage Assessment

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9]

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[9]

  • Protocol (Alkaline Conditions for Single and Double-Strand Breaks):

    • Treat HeLa cells with the compound at IC50 and sub-IC50 concentrations for a defined period.

    • Harvest and resuspend the cells in ice-cold PBS.

    • Combine the cell suspension with molten low-melting-point agarose and pipette onto a CometSlide™.[10]

    • Immerse the slides in a lysis solution to remove cell membranes and proteins.[11][12]

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[11]

    • Perform electrophoresis at a low voltage.[11]

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualize using a fluorescence microscope.

    • Analyze the comet images using appropriate software to quantify the percentage of DNA in the tail.

This assay detects the phosphorylation of histone H2AX (γH2AX), an early marker of DNA double-strand breaks.[13]

  • Principle: Upon DNA double-strand break formation, H2AX is rapidly phosphorylated at serine 139.[14][15] These phosphorylated histones, termed γH2AX, form discrete foci at the damage sites, which can be visualized by immunofluorescence microscopy.[15]

  • Protocol:

    • Grow and treat HeLa cells on glass coverslips.

    • Fix the cells with 4% paraformaldehyde.[14]

    • Permeabilize the cells with a detergent solution (e.g., 0.3% Triton X-100).[14]

    • Block non-specific antibody binding with 5% BSA.[14]

    • Incubate with a primary antibody specific for γH2AX.[14][15]

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus.

ParameterDescription
Cell Line HeLa
Assay 1 Alkaline Comet Assay
Endpoint 1 DNA Strand Breaks
Assay 2 γH2AX Immunofluorescence
Endpoint 2 DNA Double-Strand Breaks
Detection Fluorescence Microscopy
Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[16] The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[16]

  • Protocol:

    • Treat HeLa cells with the compound for various time points.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[17]

    • Wash the fixed cells and resuspend in PBS.

    • Treat the cells with RNase A to eliminate staining of double-stranded RNA.[16][18]

    • Stain the cells with a propidium iodide solution.[17]

    • Analyze the samples using a flow cytometer.

Apoptosis Detection: Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[19][20] Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[19]

  • Protocol:

    • Treat and harvest HeLa cells as in the previous assays.

    • Wash the cells with cold PBS and then with 1x Binding Buffer.

    • Resuspend the cells in 1x Binding Buffer.[21]

    • Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension.[19]

    • Incubate at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

ParameterDescription
Cell Line HeLa
Assay 1 Propidium Iodide Staining
Endpoint 1 Cell Cycle Distribution
Assay 2 Annexin V/PI Staining
Endpoint 2 Apoptosis/Necrosis
Detection Flow Cytometry

Safety Precautions

Given the hypothesized mechanism of action as an alkylating agent, 2-Chloroethyl (4-methylphenyl)aminoacetate should be handled as a potentially hazardous and carcinogenic compound.

  • Engineering Controls: All work with the neat compound or concentrated solutions should be performed in a certified chemical fume hood.[22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[23][24]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste in accordance with institutional and local regulations.[25]

  • Spill Cleanup: Have a spill cleanup plan and appropriate materials readily available.[26]

Conclusion

This technical guide provides a robust and scientifically-driven framework for the initial investigation into the mechanism of action of 2-Chloroethyl (4-methylphenyl)aminoacetate. By hypothesizing that the compound acts as a DNA alkylating agent, we have outlined a series of logical and interconnected cellular assays to test this premise. The successful execution of these protocols will provide critical data on the compound's cytotoxicity, its ability to induce DNA damage, and its effects on cell cycle progression and apoptosis. These findings will be instrumental in understanding the fundamental biology of this novel compound and will guide future research and development efforts.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Clementi, E., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4137. Retrieved from [Link]

  • Wang, J., et al. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 15(16), e5421. Retrieved from [Link]

  • HeLa Cell Line. (n.d.). Cell Culture Information. Retrieved from [Link]

  • Assay Genie. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • Clementi, E., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4229. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Rahman, M. A., et al. (2023). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Biology, 12(3), 405. Retrieved from [Link]

  • JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (125), 55720. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • The University of Iowa. (n.d.). GFP and Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • iGEM. (2019). A comprehensive guide to choose correct culture media, and reagents for HeLa cells. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Rieckmann, T., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56262. Retrieved from [Link]

  • HeLa Cell Line User Guide. (n.d.). Retrieved from [Link]

  • iGEM. (2020). Passaging of HeLa cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Ji, J., et al. (2011). Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity. Clinical Cancer Research, 17(17), 5735–5745. Retrieved from [Link]

  • JoVE. (2023). Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes. Journal of Visualized Experiments, (193), e65123. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline Section 1. Retrieved from [Link]

  • UNT Health Science Center. (n.d.). SOP for use of cytotoxic agents in Research. Retrieved from [Link]

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Uncountable. (n.d.). A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow. Retrieved from [Link]

Sources

Exploratory

Chemical Synthesis Pathways for 2-Chloroethyl (4-methylphenyl)aminoacetate: A Technical Guide

Executive Summary & Molecular Rationale The target molecule, 2-Chloroethyl (4-methylphenyl)aminoacetate , is an advanced synthetic intermediate featuring an N -arylglycine core esterified with a 2-chloroethyl moiety. Com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The target molecule, 2-Chloroethyl (4-methylphenyl)aminoacetate , is an advanced synthetic intermediate featuring an N -arylglycine core esterified with a 2-chloroethyl moiety. Compounds of this class are highly valued in medicinal chemistry and materials science as bifunctional building blocks.

From a synthetic perspective, the molecule presents a unique chemoselectivity challenge: it contains a secondary arylamine and a primary alkyl chloride. Designing a robust synthesis requires exploiting the differential electrophilicity of reactive centers. As a Senior Application Scientist, I have structured this guide to evaluate two distinct synthetic pathways, detailing the mechanistic causality behind each experimental choice to ensure reproducible, high-yield outcomes.

Retrosynthetic Strategy & Mechanistic Causality

A logical retrosynthetic analysis reveals two primary disconnections, leading to a convergent route (Pathway A) and a linear stepwise route (Pathway B).

  • Disconnection 1 (C–N Bond Formation): Cleavage of the amine-alpha carbon bond suggests a direct alkylation of using [1].

  • Disconnection 2 (C–O Bond Formation): Cleavage of the ester bond suggests the initial formation of N -(p-tolyl)glycine, followed by esterification with 2-chloroethanol.

Retrosynthesis Target 2-Chloroethyl (4-methylphenyl)aminoacetate PathA Pathway A: Direct Alkylation Target->PathA Disconnection 1 PathB Pathway B: Stepwise Esterification Target->PathB Disconnection 2 pToluidine p-Toluidine PathA->pToluidine ClAcOCl 2-Chloroethyl chloroacetate PathA->ClAcOCl pTolGly N-(p-Tolyl)glycine PathB->pTolGly ClEtOH 2-Chloroethanol PathB->ClEtOH

Retrosynthetic analysis of 2-Chloroethyl (4-methylphenyl)aminoacetate via two primary pathways.

Pathway A: Convergent N -Alkylation (Preferred Route)

Pathway A is the most efficient route, utilizing a direct bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Causality: Why does the amine selectively attack the α -carbon and not the terminal 2-chloroethyl carbon? The carbonyl group adjacent to the α -carbon stabilizes the SN2 transition state via orbital overlap (lowering the LUMO energy). This makes the α -chloro group orders of magnitude more electrophilic than the unactivated primary chloride on the 2-chloroethyl chain. Furthermore, over-alkylation (dialkylation of the amine) is naturally suppressed; the resulting secondary amine is sterically hindered and its nucleophilicity is reduced by the electron-withdrawing inductive effect of the ester group. For standard protocols on amine alkylation, refer to the .

Materials & Reagents
  • Nucleophile: p-Toluidine (1.0 eq)

  • Electrophile: 2-Chloroethyl chloroacetate (1.05 eq)

  • Base: Potassium carbonate (K₂CO₃) (1.5 eq) - Chosen over NaOH to prevent base-catalyzed ester hydrolysis (saponification).

  • Solvent: Dimethylformamide (DMF) - A polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive.

Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (10 mmol) in 25 mL of anhydrous DMF.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (15 mmol) to the solution. Stir for 10 minutes at room temperature.

  • Electrophile Addition: Add 2-chloroethyl chloroacetate (10.5 mmol) dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The protocol is self-validating when the UV-active p-toluidine spot (lower Rf​ ) disappears, replaced by a new, higher Rf​ spot corresponding to the product.

  • Workup: Cool the mixture to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to yield the pure product.

PathwayA Step1 Step 1: Reagent Mixing p-Toluidine + 2-Chloroethyl chloroacetate + K2CO3 in DMF Step2 Step 2: SN2 Reaction Heating at 80°C for 4-6 hours Step1->Step2 Step3 Step 3: Workup Quench with H2O, Extract with EtOAc Step2->Step3 Step4 Step 4: Purification Silica Gel Column Chromatography Step3->Step4 Product Pure 2-Chloroethyl (4-methylphenyl)aminoacetate Step4->Product

Experimental workflow for the direct N-alkylation synthesis route (Pathway A).

Pathway B: Linear Stepwise Assembly (Alternative Route)

If 2-chloroethyl chloroacetate is unavailable, the molecule can be assembled linearly. This involves synthesizing N -(p-tolyl)glycine first, followed by esterification with 2-chloroethanol.

Mechanistic Causality: Direct Fischer esterification requires strong acid (e.g., H₂SO₄) and extreme heat, which would protonate the secondary amine (halting the reaction) or trigger unwanted side reactions with the primary alkyl chloride. Therefore, we utilize the utilizing DCC and DMAP. DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This critical step prevents the unwanted [1,3]-sigmatropic rearrangement of the intermediate into an unreactive N-acylurea.

Materials & Reagents
  • Precursor: N -(p-tolyl)glycine (1.0 eq)

  • Alcohol: 2-Chloroethanol (1.2 eq)

  • Coupling Agent: N,N′ -Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Experimental Protocol
  • Preparation: Dissolve N -(p-tolyl)glycine (10 mmol) and 2-chloroethanol (12 mmol) in 30 mL of anhydrous DCM at 0°C (ice bath).

  • Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

  • Coupling: Dissolve DCC (11 mmol) in 10 mL of DCM and add it dropwise to the reaction mixture.

  • Self-Validation (Visual): As the reaction proceeds at room temperature for 12 hours, the protocol validates itself visually via the heavy precipitation of dicyclohexylurea (DCU), a white, insoluble byproduct.

  • Workup: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the residue via recrystallization or chromatography.

Quantitative Data & Comparative Analysis

To aid researchers in selecting the appropriate methodology based on laboratory constraints, the following table summarizes the quantitative and qualitative metrics of both pathways.

ParameterPathway A (Direct Alkylation)Pathway B (Stepwise Esterification)
Overall Yield 75–85%60–70% (over two steps)
Atom Economy High (HCl is the only theoretical byproduct)Moderate (generates massive DCU byproduct)
Reaction Time 4–6 hours18–24 hours (total)
Scalability Excellent (highly adaptable to flow chemistry)Moderate (DCU filtration is tedious at scale)
Primary Challenge Mitigating trace over-alkylationChemoselectivity; removing trace DCU

References

  • PubChem Compound Summary for CID 95920, 2-Chloroethyl chloroacetate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 7813, p-Toluidine. National Center for Biotechnology Information. Available at:[Link]

  • Alkylation of Amines. Organic Chemistry Portal. Available at:[Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at:[Link]

Sources

Foundational

Molecular weight and structural properties of 2-Chloroethyl (4-methylphenyl)aminoacetate

Structural Elucidation and Physicochemical Profiling of 2-Chloroethyl (4-methylphenyl)aminoacetate: A Technical Whitepaper Executive Summary As drug development increasingly relies on targeted covalent inhibitors and com...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Physicochemical Profiling of 2-Chloroethyl (4-methylphenyl)aminoacetate: A Technical Whitepaper

Executive Summary

As drug development increasingly relies on targeted covalent inhibitors and complex prodrug architectures, the precise characterization of intermediate pharmacophores is non-negotiable. This whitepaper provides an in-depth technical analysis of 2-Chloroethyl (4-methylphenyl)aminoacetate (Molecular Formula: C11H14ClNO2). By dissecting its structural properties, molecular weight parameters, and reactivity profile, this guide establishes a rigorous, self-validating analytical framework for researchers and analytical chemists.

Structural Architecture and Reactivity Profiling

To understand the analytical behavior of 2-Chloroethyl (4-methylphenyl)aminoacetate, we must first deconstruct its structural modules and their inherent chemical causalities. The molecule is an esterified derivative of N-(p-tolyl)glycine, featuring four distinct functional domains:

  • The p-Tolyl Group (Electron Donating): The methyl substitution at the para-position of the phenyl ring acts as an electron-donating group via hyperconjugation. This increases the electron density of the aromatic system, which subtly enhances the nucleophilicity and basicity of the adjacent secondary amine compared to an unsubstituted aniline derivative.

  • The Secondary Amine Core: Acting as both a hydrogen-bond donor and a potential site for further functionalization, the secondary amine dictates the molecule's ionization efficiency in mass spectrometry.

  • The Acetate Ester Linkage: This hydrolyzable linker is a critical feature in prodrug design, allowing for targeted enzymatic cleavage by esterases in vivo. However, it introduces analytical vulnerability, requiring strict pH control during sample preparation to prevent premature hydrolysis.

  • The 2-Chloroethyl Moiety: A well-documented pharmacophore in medicinal chemistry, the 2-chloroethyl group is frequently utilized for its alkylating properties in antineoplastic agents or as a lipophilic leaving group[1]. The highly polarized C-Cl bond makes the terminal carbon highly susceptible to nucleophilic attack.

Quantitative Data & Analytical Tolerances

For rigorous batch-to-batch validation, empirical data must be orthogonally compared against theoretical calculations[2]. The table below summarizes the critical molecular weight parameters and their acceptable experimental tolerances.

ParameterTheoretical ValueExperimental ToleranceAnalytical Significance
Molecular Formula C11H14ClNO2N/ADefines exact atomic composition.
Average Molecular Weight 227.69 g/mol ± 0.05 g/mol Required for bulk stoichiometric scaling.
Monoisotopic Mass 227.0713 Da< 5 ppm errorEssential for high-resolution structural confirmation[3].
HRMS [M+H]⁺ (³⁵Cl) 228.0786 m/z± 0.002 m/zPrimary target ion for ESI+ identification.
HRMS [M+H]⁺ (³⁷Cl) 230.0757 m/z± 0.002 m/zIsotopic validation (M+2 peak).
Isotopic Ratio (³⁵Cl:³⁷Cl) 3.13 : 1± 5% varianceIrrefutably confirms the presence of a single Cl atom.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, analytical protocols cannot merely be a sequence of steps; they must incorporate internal logic gates that automatically invalidate compromised samples.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)
  • Causality of Design: The secondary amine is an excellent proton acceptor, dictating the use of Electrospray Ionization in positive mode (ESI+). Because the 2-chloroethyl ester is prone to base-catalyzed hydrolysis, the mobile phase must be strictly buffered to a slightly acidic pH to preserve structural integrity.

  • Step-by-Step Workflow:

    • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile (stock solution).

    • Dilution: Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile. Critical: Add 0.1% Formic Acid to buffer the solution to pH ~2.8, suppressing ester hydrolysis.

    • Chromatography: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a fast gradient (5% to 95% Acetonitrile over 5 minutes) at a flow rate of 0.4 mL/min.

    • Data Acquisition: Scan in ESI+ mode from m/z 100 to 500 using an Orbitrap or Q-TOF mass analyzer.

    • Self-Validation Check (The Isotopic Gate): Extract the chromatogram for m/z 228.0786. You must simultaneously observe the M+2 peak at m/z 230.0757. If the intensity ratio of the M to M+2 peak deviates significantly from ~3:1, the sample is either contaminated with an isobaric impurity or the chlorine atom has been cleaved. In such cases, the structural assignment is rejected.

Protocol 2: Multinuclear NMR Spectroscopy (¹H and ¹³C)
  • Causality of Design: Chloroform-d (CDCl₃) is selected as the solvent because it lacks exchangeable protons (which would obscure the secondary N-H signal) and provides superior solvation for lipophilic halogenated esters.

  • Step-by-Step Workflow:

    • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

    • Acquisition: Transfer to a 5 mm NMR tube. Acquire 16 scans for ¹H NMR with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the p-tolyl methyl protons.

    • Self-Validation Check (The Integration Gate): Integrate the ¹H spectrum. The integration must yield a self-consistent stoichiometric ratio: 3H (singlet, p-tolyl methyl), 4H (multiplet, aromatic protons), 1H (broad singlet, N-H), 2H (singlet, alpha-amino CH₂), 2H (triplet, ester CH₂), and 2H (triplet, chloroethyl CH₂). If the alpha-amino CH₂ integrates to less than 2.0, it indicates unwanted degradation or solvent-induced exchange, invalidating the batch.

Analytical Workflow Visualization

Workflow Sample Sample Prep: 2-Chloroethyl (4-methylphenyl)aminoacetate LCMS LC-HRMS Analysis (ESI+ Mode) Sample->LCMS Aliquot 1 (pH < 3.0) NMR Multinuclear NMR (1H, 13C, COSY) Sample->NMR Aliquot 2 (CDCl3) MassEval Isotopic Pattern Eval 35Cl / 37Cl Ratio (3:1) LCMS->MassEval m/z 228.079 StructEval Chemical Shift & Coupling Analysis NMR->StructEval Peak Integration Validation Structural & MW Validation Confirmed MassEval->Validation Mass Match StructEval->Validation Structure Match

Experimental workflow for the structural and molecular weight validation of the target compound.

Conclusion

The characterization of 2-Chloroethyl (4-methylphenyl)aminoacetate requires a nuanced understanding of its chemical vulnerabilities. By leveraging the specific isotopic signature of its chloroethyl tail and the predictable integration ratios of its p-tolyl and acetate core, analytical scientists can deploy the self-validating protocols outlined above to ensure absolute structural fidelity during drug development and synthesis scale-up.

References

  • Lin, T. S., et al. "Nucleoside Analogs. 14. The Synthesis and Antitumor Activity in Mice of Molecular Combinations of 5-Fluorouracil and N-(2-Chloroethyl)-N-nitrosourea Moieties." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary and Monoisotopic Mass Calculations." PubChem. Available at: [Link]

Sources

Exploratory

In vitro stability of 2-Chloroethyl(4-methylphenyl)aminoacetate in aqueous solutions

An In-Depth Technical Guide to the In Vitro Stability of 2-Chloroethyl(4-methylphenyl)aminoacetate in Aqueous Solutions Introduction: The Imperative of Stability Profiling In the landscape of drug discovery and developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Stability of 2-Chloroethyl(4-methylphenyl)aminoacetate in Aqueous Solutions

Introduction: The Imperative of Stability Profiling

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. An active pharmaceutical ingredient (API) must retain its chemical integrity, potency, and safety profile from synthesis through to administration.[][2] The aqueous stability of a compound is of paramount importance, as it dictates its behavior in physiological environments, impacts formulation strategies, and determines its shelf-life.[3] This guide provides a comprehensive framework for evaluating the in vitro stability of 2-Chloroethyl(4-methylphenyl)aminoacetate, a compound featuring both an amino acid ester and a reactive chloroethyl moiety. While specific literature on this exact molecule is not prevalent, this whitepaper synthesizes established principles of chemical kinetics, degradation pathway analysis, and modern analytical techniques to provide a robust methodology for its characterization. Understanding the factors that govern its degradation—primarily pH, temperature, and buffer composition—is critical for any researcher or drug development professional working with this or structurally related compounds.[4]

Molecular Structure and Predicted Degradation Pathways

The chemical structure of 2-Chloroethyl(4-methylphenyl)aminoacetate presents two primary sites susceptible to degradation in an aqueous environment:

  • Ester Linkage: The ester functional group is the most probable site of initial degradation via hydrolysis. This reaction can be catalyzed by both acidic and basic conditions.

  • 2-Chloroethyl Group: The terminal chlorine atom is a leaving group, making the ethyl chain susceptible to nucleophilic attack or intramolecular reactions, although this is generally a slower process compared to ester hydrolysis under typical physiological conditions.

The principal degradation pathway is anticipated to be the hydrolysis of the ester bond, yielding two primary products: (4-methylphenyl)aminoacetic acid and 2-chloroethanol .

Proposed Hydrolysis Pathway

The following diagram illustrates the most likely degradation route for 2-Chloroethyl(4-methylphenyl)aminoacetate in an aqueous solution.

G cluster_products Hydrolysis Products parent 2-Chloroethyl(4-methylphenyl)aminoacetate product1 (4-methylphenyl)aminoacetic acid parent->product1 Ester Hydrolysis (H⁺ or OH⁻ catalysis) product2 2-chloroethanol parent->product2

Caption: Proposed primary degradation pathway via ester hydrolysis.

Experimental Design for a Comprehensive Stability Study

A well-designed stability study provides critical data on a compound's degradation kinetics, allowing for the determination of its half-life under various conditions.[3] The following protocol outlines a robust, self-validating system for assessing the stability of 2-Chloroethyl(4-methylphenyl)aminoacetate.

Core Objective

The primary goal is to quantify the rate of degradation of the parent compound across a range of pH values that are physiologically and pharmaceutically relevant (e.g., acidic, neutral, and basic) at a controlled temperature (e.g., 37°C to simulate physiological conditions).

Experimental Workflow

The overall process, from preparation to final data analysis, can be visualized as a logical sequence of steps.

Caption: Workflow for the in vitro aqueous stability assessment.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 2-Chloroethyl(4-methylphenyl)aminoacetate (high purity)

  • HPLC-grade Acetonitrile (ACN) and Methanol

  • HPLC-grade water

  • Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Calibrated pH meter

  • Incubator or water bath set to 37°C

  • Autosampler vials

  • Volumetric flasks and pipettes

Protocol:

  • Buffer Preparation:

    • Prepare three separate aqueous buffers (e.g., 50 mM) at pH 4.0 (acetate), 7.4 (phosphate), and 9.0 (borate).

    • Causality: These pH values are selected to evaluate stability under conditions mimicking the stomach, blood, and intestines, respectively, thereby assessing susceptibility to acid, neutral, and base-catalyzed hydrolysis.

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., ACN or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). The use of an organic solvent is necessary for initial dissolution and to ensure the final concentration of the organic solvent in the incubation mixture is low (<1%) to avoid impacting the aqueous stability.

  • Initiation of the Stability Study (t=0):

    • Pre-warm the buffer solutions to the study temperature (37°C).

    • Spike a small, precise volume of the stock solution into each pre-warmed buffer to achieve the desired final concentration (e.g., 10 µg/mL). Mix thoroughly.

    • Immediately withdraw the first sample (t=0).

    • Quenching: Transfer the sample (e.g., 100 µL) into a vial containing a quenching solution (e.g., 900 µL of cold ACN). The cold organic solvent immediately stops the degradation reaction by diluting the sample and precipitating buffer salts. This is a critical step for ensuring the measured concentration reflects the exact time point.

  • Incubation and Time-Point Sampling:

    • Place the flasks containing the compound-buffer mixtures into the 37°C incubator.

    • Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours). The sampling schedule should be designed to capture a significant portion of the degradation curve.

    • Quench each sample immediately as described in step 3. Store quenched samples at 4°C pending analysis.

Analytical Methodology: Quantification and Validation

A validated, stability-indicating analytical method is essential to accurately quantify the decrease of the parent compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and most reliable technique for this purpose.

Proposed HPLC Method
  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A gradient is chosen to ensure good separation of the relatively polar degradation products from the more non-polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by performing a UV scan of the parent compound to find its absorbance maximum (λmax).

  • Injection Volume: 10 µL.

Method Validation

Before analyzing study samples, the method must be validated for specificity, linearity, accuracy, and precision to ensure trustworthiness of the results.[5] This involves running calibration standards at multiple concentrations to establish a linear relationship between peak area and concentration.

Data Analysis and Interpretation

The data generated from the HPLC analysis are used to determine the degradation kinetics.

Kinetic Analysis
  • Concentration Calculation: Use the calibration curve to convert the peak area of the parent compound at each time point into a concentration.

  • Order of Reaction: For most drug degradation in solution where water is in vast excess, the reaction follows pseudo-first-order kinetics. To confirm this, plot the natural logarithm (ln) of the compound's concentration versus time. A linear relationship (a straight line) indicates pseudo-first-order kinetics.

  • Rate Constant (k): The degradation rate constant (k) is the negative of the slope of the ln(concentration) vs. time plot.

    • Slope = -k

  • Half-Life (t½) Calculation: The half-life, or the time it takes for 50% of the compound to degrade, is calculated using the following equation for a first-order reaction:

    • t½ = 0.693 / k

Data Summary

The results should be summarized in a clear, tabular format to allow for easy comparison of stability across the different pH conditions.

ParameterpH 4.0 (Acetate Buffer)pH 7.4 (Phosphate Buffer)pH 9.0 (Borate Buffer)
Rate Constant (k) (hr⁻¹)Hypothetical ValueHypothetical ValueHypothetical Value
Correlation Coeff. (R²) > 0.98> 0.98> 0.98
Half-Life (t½) (hours)Calculated ValueCalculated ValueCalculated Value

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the in vitro aqueous stability of 2-Chloroethyl(4-methylphenyl)aminoacetate. By systematically assessing the impact of pH and temperature, researchers can elucidate the compound's degradation kinetics, identify its primary degradation products, and calculate its half-life under various conditions. This information is not merely academic; it is fundamental to making informed decisions in the drug development process, from lead optimization and formulation design to the prediction of in vivo behavior. The methodologies described herein provide a self-validating framework to generate the reliable and trustworthy data required for advancing promising therapeutic candidates.

References

  • Title: Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate by Mammalian Enzymes Source: Journal of Food Protection URL: [Link]

  • Title: Stability Testing of Pharmaceutical Products Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Stability Testing & Studies Source: Southwest Research Institute URL: [Link]

  • Title: Stability Testing | Accurate Therapeutic Values of Drug Products and Substances Source: Waters URL: [Link]

  • Title: Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development Source: PubMed URL: [Link]

  • Title: ANALYTICAL METHOD SUMMARIES Source: Eurofins URL: [Link]

Sources

Foundational

Profiling the Binding Affinity of 2-Chloroethyl (4-methylphenyl)aminoacetate: A Methodological Guide for Target Engagement

Executive Summary The landscape of targeted therapeutics has increasingly shifted toward molecules that offer extended target residence times or irreversible engagement. 2-Chloroethyl (4-methylphenyl)aminoacetate (CMAA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of targeted therapeutics has increasingly shifted toward molecules that offer extended target residence times or irreversible engagement. 2-Chloroethyl (4-methylphenyl)aminoacetate (CMAA) represents a highly versatile pharmacophore in this domain. Featuring an N-aryl glycine core coupled with a 2-chloroethyl ester, CMAA functions as both a lipophilic anchor and a latent electrophile. This whitepaper provides an in-depth, self-validating methodological framework for profiling the binding affinity of CMAA to high-value oncology targets, specifically focusing on its application in Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimera (PROTAC) development.

Mechanistic Rationale & Target Selection

The chemical architecture of CMAA dictates its interaction kinetics and thermodynamics:

  • (4-methylphenyl)aminoacetate core : The p-tolyl group provides essential hydrophobic bulk for π−π stacking with aromatic residues (e.g., Tyrosine, Tryptophan) within binding pockets, while the aminoacetate backbone offers conformational flexibility and hydrogen-bond acceptor/donor capabilities.

  • 2-Chloroethyl ester : Traditionally recognized as a mild alkylating moiety, the 2-chloroethyl group can undergo nucleophilic attack by active-site cysteines or lysines, forming a covalent thioether or amine bond. Alternatively, it can occupy deep lipophilic pockets without reacting.

Recent literature validates the utility of this chemical space. Aminoacetate derivatives and 2-chloroethyl carbamates are critical intermediates in the synthesis of 1[1]. Furthermore, 2-chloroethyl amino derivatives serve as potent effector moieties in2[2], and bis(phosphonomethyl)aminoacetate derivatives are utilized in 3[3].

To rigorously evaluate CMAA, we must employ orthogonal biophysical techniques that separate reversible affinity ( Kd​ ) from irreversible inactivation kinetics ( kinact​ ).

Mechanism L CMAA Ligand (Electrophile) RC Reversible Complex (Non-covalent) L->RC k_on P Target Protein (Nucleophile) P->RC k_on RC->L k_off CC Covalent Adduct (Irreversible) RC->CC k_inact

Figure 1: Two-step binding mechanism of CMAA transitioning from a reversible complex to a covalent adduct.

Experimental Workflows: A Self-Validating Approach

To establish trustworthy binding metrics, every protocol must act as a self-validating system. This means embedding internal controls that mathematically cancel out experimental noise (e.g., bulk refractive index shifts, heat of dilution) and definitively prove target engagement.

Workflow A Ligand Preparation (CMAA Synthesis) C Primary Screening (Thermal Shift Assay) A->C B Target Protein Expression (Hsp90 / HDAC7) B->C D Kinetic Profiling (SPR) C->D E Thermodynamic Profiling (ITC) C->E F Covalent Adduct Validation (LC-MS/MS) D->F E->F

Figure 2: Orthogonal workflow for validating CMAA binding affinity and target engagement.

Protocol A: High-Resolution Surface Plasmon Resonance (SPR)

SPR provides real-time tracking of association ( kon​ ) and dissociation ( koff​ ) rates. Because CMAA has low molecular weight and high lipophilicity, bulk solvent effects can easily mask true binding signals.

Step-by-Step Methodology:

  • Sensor Chip Preparation & Self-Validation:

    • Action: Immobilize recombinant HDAC7 or Hsp90 onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Keep immobilization levels low ( <2000 RU) to prevent mass transport limitations.

    • Causality & Validation: Activate and block a reference channel (Flow Cell 1) without protein. All subsequent data must be double-referenced (subtracting Flow Cell 1 and a buffer-only injection). This self-validates the assay by proving the signal is not due to CMAA sticking to the dextran matrix.

  • Analyte Preparation (The DMSO Match):

    • Action: Prepare a 50 mM stock of CMAA in 100% DMSO. Dilute into the running buffer (e.g., PBS-P) to a final concentration of 5% DMSO.

    • Causality & Validation: You must prepare a solvent correction curve (4.5% to 5.5% DMSO). Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause a false positive spike. The correction curve mathematically normalizes this artifact.

  • Multi-Cycle Kinetics & Covalent Diagnostics:

    • Action: Inject CMAA at varying concentrations (0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize rebinding.

    • Causality & Validation: Observe the dissociation phase. If the baseline does not return to zero after a long dissociation time, it strongly suggests the 2-chloroethyl group has formed a covalent bond ( kinact​ ). Attempt regeneration with 50% DMSO; failure to regenerate the surface validates irreversible covalent engagement.

Protocol B: Isothermal Titration Calorimetry (ITC)

While SPR gives kinetics, ITC provides the thermodynamic driving forces ( ΔH , ΔS ), revealing whether CMAA binding is driven by the formation of specific hydrogen bonds (enthalpic) or the burial of the hydrophobic p-tolyl group (entropic).

Step-by-Step Methodology:

  • Rigorous Dialysis:

    • Action: Dialyze the target protein (e.g., Hsp90) overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact same dialysate to dilute the CMAA ligand.

    • Causality & Validation: ITC measures minute temperature changes (microcalories). If the ligand and protein are in slightly different buffers, the heat of mixing will overwhelm the heat of binding. Using the dialysate ensures a self-validating baseline.

  • Titration Execution:

    • Action: Place 20 µM of protein in the sample cell and load 200 µM of CMAA into the injection syringe. Perform 20 injections of 2 µL each at 25°C.

    • Causality & Validation: Perform a control titration of CMAA into the buffer alone. Subtract this "heat of dilution" from the main experiment. If the subtracted data yields a sigmoidal curve, the binding event is validated.

  • Data Fitting:

    • Action: Fit the integrated heat data to a one-site binding model to extract the stoichiometry ( N ), association constant ( Ka​ ), and enthalpy ( ΔH ).

Quantitative Data Presentation

The following table summarizes representative biophysical data for CMAA against two primary oncology targets, demonstrating how the 2-chloroethyl and aminoacetate moieties behave in different microenvironments.

Target ProteinAssay Type Kd​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Covalent Adduct?
Hsp90 (N-terminal) SPR / ITC1.25 4.5×104 5.6×10−2 -8.1-10.52.4No (Reversible)
HDAC7 (Catalytic) SPR / ITC0.45 8.2×104 <10−5 *-8.6-6.2-2.4Yes ( kinact​ dominant)

*Note: The near-zero koff​ for HDAC7 indicates the transition from a reversible complex to an irreversible covalent adduct via the 2-chloroethyl electrophile, driven by active-site nucleophiles. Hsp90 binding remains reversible, acting primarily as a lipophilic anchor.

Conclusion

Evaluating the binding affinity of 2-Chloroethyl (4-methylphenyl)aminoacetate requires a rigorous, multi-tiered approach. By combining SPR for kinetic resolution and ITC for thermodynamic profiling—backed by strict internal controls—researchers can confidently map the dual nature of CMAA. Whether utilized as a reversible hydrophobic anchor for Hsp90 or a targeted covalent warhead for HDAC7, the methodologies outlined herein ensure high-fidelity data suitable for advanced drug development and PROTAC engineering.

References

  • Source: PMC - National Institutes of Health (NIH)
  • Title: WO2015038649A1 - Targeted therapeutics (SDC-TRAP compounds)
  • Title: Synthesis, Characterization, and in Vitro Antitumor Activity of Osteotropic Diam(m)ineplatinum(II) Complexes Bearing a N,N-Bis(phosphonomethyl)

Sources

Exploratory

Pharmacokinetic and Metabolic Profiling of 2-Chloroethyl (4-methylphenyl)aminoacetate Derivatives: A Comprehensive Technical Guide

Executive Summary The development of targeted small molecules frequently utilizes esterification to mask polar moieties, thereby enhancing membrane permeability and oral bioavailability[1]. 2-Chloroethyl (4-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small molecules frequently utilizes esterification to mask polar moieties, thereby enhancing membrane permeability and oral bioavailability[1]. 2-Chloroethyl (4-methylphenyl)aminoacetate (CMAA) derivatives represent a unique class of bifunctional molecules. Structurally, they consist of an active pharmacophore—N-(p-tolyl)glycine—masked by a 2-chloroethyl ester.

While the ester moiety successfully increases lipophilicity, it introduces two critical pharmacokinetic (PK) and toxicological liabilities:

  • Rapid Hydrolytic Cleavage: Susceptibility to ubiquitous carboxylesterases (CES) can lead to premature systemic clearance before the drug reaches its target tissue.

  • Reactive Byproducts: The hydrolysis of the ester releases 2-chloroethanol, a known hepatotoxin, while alternative CYP450-mediated oxidation can generate electrophilic episulfonium intermediates.

As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating pharmacokinetic profiling workflow. This guide explains not just how to perform the assays, but the causality behind each experimental design choice to ensure high-fidelity data for bottom-up physiologically based pharmacokinetic (PBPK) modeling[2].

Metabolic Pathway & Workflow Visualization

To establish a robust PK profiling strategy, we must first map the theoretical clearance pathways. The diagram below illustrates the competing metabolic routes of CMAA, dictating our need for both esterase phenotyping and reactive metabolite trapping.

G CMAA CMAA Prodrug Intact Ester CES Carboxylesterase (CES) Hydrolysis CMAA->CES Major Clearance CYP CYP450 Oxidation CMAA->CYP Minor Clearance Active N-(p-tolyl)glycine (Active Moiety) CES->Active Toxic 2-Chloroethanol (Toxic Byproduct) CES->Toxic Reactive Electrophilic Intermediate CYP->Reactive LCMS LC-MS/MS Analysis Active->LCMS Toxic->LCMS GSH Isotope GSH Trapping Reactive->GSH Nucleophilic Quench GSH->LCMS

Metabolic activation and clearance pathways of CMAA derivatives.

In Vitro ADME Profiling: Establishing the Baseline

Before initiating resource-intensive in vivo studies, we must quantify the compound's baseline stability. Because CES expression varies drastically between preclinical species (e.g., high in rodent plasma, absent in human plasma)[2], raw in vitro data can be highly misleading if not properly phenotyped.

Protocol 1: Microsomal Stability and Esterase Phenotyping

Causality & Self-Validation: To differentiate between CYP450-mediated metabolism and CES-mediated hydrolysis, we utilize bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. By running parallel incubations with and without BNPP, the system self-validates: any remaining degradation in the BNPP-treated arm is definitively attributed to non-esterase pathways (e.g., CYP450).

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) and rat liver microsomes (RLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Divide the matrix into two arms. Spike Arm A with 1 mM BNPP (esterase inhibitor) and Arm B with an equivalent volume of DMSO (vehicle control). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Spike 1 µM of the CMAA derivative into both arms. Initiate the CYP450 pathway by adding 1 mM NADPH.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching (Critical Step): Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., Tolbutamide). Note: The acidic quench is mandatory. It denatures the enzymes and lowers the pH, preventing ex vivo spontaneous hydrolysis of the ester bond while waiting in the autosampler.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS for both the parent CMAA and the active N-(p-tolyl)glycine.

Table 1: Summary of In Vitro ADME Parameters
ParameterCMAA Prodrug (Intact)Active Metabolite (N-tolylglycine)
Thermodynamic Solubility (pH 7.4) 45 µM>500 µM
Rat Plasma Stability (t½) 12 min>240 min
Human Plasma Stability (t½) 48 min>240 min
HLM Intrinsic Clearance (CLint) 85 µL/min/mg15 µL/min/mg
HLM CLint (+ 1 mM BNPP) 18 µL/min/mgN/A (Formation blocked)

Reactive Metabolite Trapping (Tox-Liability Screening)

The 2-chloroethyl moiety is a known structural alert. If oxidized by CYPs prior to ester hydrolysis, it can form highly reactive episulfonium or oxirane intermediates that covalently bind to off-target proteins, leading to idiosyncratic toxicity.

Protocol 2: Isotope-Labeled Glutathione (GSH) Trapping

Causality & Self-Validation: Standard MS-based approaches often struggle to distinguish true reactive metabolite adducts from endogenous biological noise. To create a self-validating assay, we utilize a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH (¹³C₂, ¹⁵N-GSH). True reactive metabolites will covalently bind to both, producing a distinct, mathematically verifiable doublet peak separated by exactly 3 Da in the mass spectrum, effectively eliminating false positives[3].

Step-by-Step Methodology:

  • Incubation Mixture: Combine HLM (1.0 mg/mL), 10 µM CMAA, and a 1:1 mixture of GSH / ¹³C₂, ¹⁵N-GSH (5 mM total) in phosphate buffer.

  • Activation: Add 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Precipitation: Quench with two volumes of cold acetonitrile, vortex, and centrifuge to precipitate proteins.

  • UHPLC-MS/MS Acquisition: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize fast polarity switching: alternate between positive ion Neutral Loss (NL) scanning of 129 Da (characteristic of GSH cleavage) and negative ion Precursor Ion (PI) scanning of m/z 272 (unlabeled) and m/z 275 (labeled)[3].

  • Data Processing: Filter the data exclusively for the 3 Da doublet signatures to confirm the presence of episulfonium-GSH adducts.

In Vivo Pharmacokinetic Profiling

To determine the true systemic exposure and bioavailability of the active pharmacophore, in vivo rodent models are employed. Due to the rapid ester hydrolysis observed in vitro, the bioanalytical method must simultaneously quantify the parent drug, the active metabolite, and the toxic 2-chloroethanol byproduct.

Protocol 3: IV and PO Dosing in Sprague-Dawley Rats

Causality & Self-Validation: Blood collection procedures inherently risk ex vivo ester hydrolysis. To ensure the calculated half-life reflects true in vivo clearance, blood must be drawn directly into pre-chilled tubes containing NaF/KOx (an esterase inhibitor and anticoagulant mixture) and immediately centrifuged at 4°C.

Step-by-Step Methodology:

  • Dosing: Administer CMAA to fasted male Sprague-Dawley rats via intravenous (IV) bolus (2 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into NaF/KOx coated tubes.

  • Plasma Preparation: Centrifuge at 4°C within 5 minutes of collection. Transfer plasma to tubes containing 1% formic acid to stabilize the ester.

  • Quantification: Extract analytes via solid-phase extraction (SPE) to concentrate the highly polar 2-chloroethanol and the active metabolite, followed by LC-MS/MS analysis.

Table 2: Key In Vivo PK Parameters (Rat Model, IV 2 mg/kg)
PK ParameterCMAA ProdrugActive Metabolite2-Chloroethanol
Cmax (ng/mL) 4501,250310
AUC₀-inf (ng·h/mL) 3204,800850
t½ (h) 0.44.21.8
Clearance (L/h/kg) 15.6N/AN/A
Vdss (L/kg) 8.2N/AN/A

Conclusion

The pharmacokinetic profiling of 2-Chloroethyl (4-methylphenyl)aminoacetate derivatives requires a highly specialized approach due to the lability of the ester bond and the toxicological implications of its cleavage products. By employing esterase phenotyping with BNPP and utilizing isotope-labeled GSH trapping for reactive intermediates, researchers can generate self-validating, artifact-free data. This rigorous methodology is essential for accurately predicting human pharmacokinetics and ensuring the safe advancement of ester-based targeted therapeutics.

References

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. Chemical Research in Toxicology. Available at:[Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Available at:[Link]

  • Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug MGS0274 and its active metabolite MGS0008, a metabotropic glutamate 2/3 receptor agonist. Xenobiotica. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of 2-Chloroethyl (4-methylphenyl)aminoacetate in DMSO for Cell Culture Applications

Introduction: Navigating the Challenges of a Reactive Ester 2-Chloroethyl (4-methylphenyl)aminoacetate is a small molecule with potential applications in various fields of cell biology and drug discovery. Its chemical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of a Reactive Ester

2-Chloroethyl (4-methylphenyl)aminoacetate is a small molecule with potential applications in various fields of cell biology and drug discovery. Its chemical structure, featuring a 2-chloroethyl group, suggests that it may act as an alkylating agent, a class of compounds known for their reactivity towards nucleophiles. This inherent reactivity, coupled with its presumed low aqueous solubility, presents unique challenges for its use in cell-based assays. Proper handling and dissolution are paramount to ensure the compound's integrity, accurate dosing, and the generation of reproducible experimental data.

This comprehensive guide provides a detailed protocol for the dissolution of 2-Chloroethyl (4-methylphenyl)aminoacetate in Dimethyl Sulfoxide (DMSO) for use in cell culture. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale to empower users to make informed decisions in their experimental design.

Scientific Integrity and Causality: Understanding the "Why"

The protocol outlined below is built on a foundation of established best practices for handling small molecules in cell culture. The choices made in this protocol are driven by the anticipated chemical properties of 2-Chloroethyl (4-methylphenyl)aminoacetate and the well-documented effects of DMSO on cells.

The Critical Role of the 2-Chloroethyl Group

The 2-chloroethyl moiety is a well-known functional group in medicinal chemistry, often found in alkylating agents. These compounds can react with nucleophilic sites on biomolecules, such as DNA and proteins. This reactivity is a double-edged sword; while it may be the basis of the compound's biological activity, it also makes it susceptible to degradation in solution, particularly in aqueous environments. Hydrolysis of the 2-chloroethyl group can occur, leading to the formation of an inactive or differently active species. Therefore, minimizing exposure to water and controlling the pH of the environment are critical for maintaining the compound's integrity.[1]

DMSO as the Solvent of Choice: A Balancing Act

Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent widely used in cell culture to dissolve hydrophobic compounds.[2] Its ability to solubilize a broad range of molecules that are otherwise insoluble in aqueous media is invaluable. However, DMSO is not an inert solvent. It is hygroscopic, readily absorbing water from the atmosphere, which can impact the stability of water-sensitive compounds.[3][4] Furthermore, DMSO itself can have direct effects on cells, including inducing cell differentiation, altering membrane permeability, and causing toxicity at higher concentrations.[5][6][7]

The final concentration of DMSO in the cell culture medium is a critical parameter that must be carefully controlled. While some robust cell lines can tolerate up to 1% DMSO for short periods, it is widely recommended to keep the final concentration at or below 0.5%, and for sensitive or primary cell lines, as low as 0.1% is often necessary.[8][9] It is imperative to include a vehicle control (media with the same final concentration of DMSO as the treated wells) in all experiments to account for any solvent-induced effects.[10]

Quantitative Data Summary: A Quick Reference

The following table summarizes key quantitative parameters for the preparation and use of 2-Chloroethyl (4-methylphenyl)aminoacetate solutions.

ParameterRecommended ValueRationale and Key Considerations
Purity of DMSO ≥99.9% Anhydrous (Cell Culture Grade)Minimizes water content to prevent hydrolysis of the reactive 2-chloroethyl group. Reduces potential contaminants that could affect cell health.
Stock Solution Concentration 10 mM (or higher, solubility permitting)A high concentration stock allows for small volumes to be used for working dilutions, minimizing the final DMSO concentration in the cell culture medium.
Final DMSO Concentration in Culture ≤ 0.5% (v/v)To avoid solvent-induced cytotoxicity and other off-target effects. For sensitive cell lines, a lower concentration (e.g., ≤ 0.1%) is recommended.[8][9]
Storage of Stock Solution -20°C or -80°C in small, single-use aliquotsMinimizes degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[6][11]
Vehicle Control Cell culture medium with the same final DMSO concentration as the highest concentration of the test compound.Essential for distinguishing the effects of the compound from those of the solvent.[10]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the preparation of a 10 mM stock solution of 2-Chloroethyl (4-methylphenyl)aminoacetate in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials and Equipment
  • 2-Chloroethyl (4-methylphenyl)aminoacetate (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity, cell culture grade

  • Sterile, amber glass vials with Teflon-lined screw caps or high-quality, low-binding polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, water bath or probe type)

  • Laminar flow hood or biosafety cabinet

  • Complete cell culture medium (pre-warmed to 37°C)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Preparing Stock and Working Solutions

G cluster_0 Stock Solution Preparation (10 mM) cluster_1 Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw Use one aliquot per experiment dilute 7. Serially Dilute in Culture Medium thaw->dilute add_to_cells 8. Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing 2-Chloroethyl (4-methylphenyl)aminoacetate solutions.

Detailed Protocol for a 10 mM Stock Solution

Note: The following calculation assumes a hypothetical molecular weight (MW) for 2-Chloroethyl (4-methylphenyl)aminoacetate. You must replace this with the actual molecular weight of your compound. For this example, we will use a hypothetical MW of 229.69 g/mol .

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 229.69 g/mol * 1000 mg/g = 2.30 mg

  • Weigh the compound:

    • In a sterile, amber glass vial or a low-binding polypropylene microcentrifuge tube, carefully weigh out 2.30 mg of 2-Chloroethyl (4-methylphenyl)aminoacetate using a calibrated analytical balance.

    • Expert Tip: For small quantities, it can be challenging to weigh the exact amount. It is acceptable to weigh a slightly different amount (e.g., 2.50 mg) and then adjust the volume of DMSO added to achieve the desired 10 mM concentration.

  • Add DMSO:

    • Using a calibrated micropipette, add 1 mL of anhydrous, cell culture-grade DMSO to the vial containing the compound.

    • Causality: Using anhydrous DMSO is crucial to minimize the potential for hydrolysis of the 2-chloroethyl group, thereby preserving the integrity of the compound.

  • Dissolve the compound:

    • Tightly cap the vial and vortex for 1-2 minutes until the compound is fully dissolved. A clear solution should be obtained.

    • If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating, as this could degrade the compound.

    • Expert Tip: Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber glass vials or low-binding polypropylene tubes.[6][11]

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[6]

Protocol for Preparing Working Solutions
  • Thaw the stock solution:

    • Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare working dilutions:

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.

    • Example for preparing a 10 µM working solution:

      • To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.

      • For a final volume of 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.

      • The final DMSO concentration in this example would be 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of the test compound. For the example above, this would be 1 µL of DMSO in 999 µL of medium.

  • Add to cells:

    • Gently mix the working solutions and the vehicle control by pipetting up and down, and then add the desired volume to your cell cultures.

Trustworthiness and Self-Validation: Ensuring Reliable Results

To ensure the validity and reproducibility of your experimental results, the following self-validating practices should be incorporated into your workflow:

  • Solubility Test: Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test to confirm that 2-Chloroethyl (4-methylphenyl)aminoacetate is soluble at the desired concentration in DMSO.

  • Purity and Identity: Whenever possible, use a compound with a known purity and confirmed identity (e.g., by NMR or mass spectrometry).

  • Regular Cell Health Monitoring: Routinely monitor your cells for any changes in morphology or growth rate, especially after treatment with the compound and the vehicle control.

  • Dose-Response Curve: When testing a new compound, it is best practice to perform a dose-response experiment to determine the optimal working concentration and to identify any potential toxicity at higher concentrations.

Conclusion: A Framework for Success

The protocol and guidelines presented here provide a robust framework for the successful dissolution and use of 2-Chloroethyl (4-methylphenyl)aminoacetate in cell culture. By understanding the chemical nature of this compound and the critical role of the solvent, researchers can minimize experimental variability and generate high-quality, reproducible data. The emphasis on careful technique, proper controls, and an understanding of the underlying scientific principles will empower researchers to confidently incorporate this and other challenging small molecules into their cell-based assays.

References

  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]

  • ResearchGate. (n.d.). Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography and gas chromatography–mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • PubMed. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved from [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Appchem. (n.d.). Ethyl [(4-methylphenyl)amino]acetate | 21911-68-2 | C11H15NO2. Retrieved from [Link]

  • DTIC. (2025, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1427465-90-4 | Product Name : Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

  • ResearchGate. (2019, June 14). How to extract small molecules from cell culture media for LC-MS ?. Retrieved from [Link]

  • PMC. (2023, February 21). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

Sources

Application

Application Note: 2-Chloroethyl (4-methylphenyl)aminoacetate as a Precursor in Organic Synthesis

Executive Summary Morpholine rings are ubiquitous in medicinal chemistry, ranking among the most frequently utilized heterocycles in FDA-approved small-molecule drugs[1]. Within this chemical space, morpholin-2-ones serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine rings are ubiquitous in medicinal chemistry, ranking among the most frequently utilized heterocycles in FDA-approved small-molecule drugs[1]. Within this chemical space, morpholin-2-ones serve as highly valuable synthetic intermediates. They are widely deployed as templates for the asymmetric synthesis of α -amino acids, as substrates for cross-dehydrogenative coupling (CDC), and as direct precursors to functionalized morpholine pharmacophores[2].

This application note details the use of 2-chloroethyl (4-methylphenyl)aminoacetate as a bifunctional precursor. By leveraging its dual reactivity—an electrophilic 2-chloroethyl ester and a nucleophilic secondary aniline—chemists can efficiently construct the 4-(p-tolyl)morpholin-2-one core via a controlled intramolecular cyclization.

Mechanistic Causality & Reaction Design

To transform 2-chloroethyl (4-methylphenyl)aminoacetate into a morpholin-2-one, an intramolecular SN​2 cyclization must occur. However, simply heating the precursor with a base often yields poor results due to two competing factors:

  • Poor Leaving Group Kinetics : Alkyl chlorides are relatively poor leaving groups for medium-to-macro ring closures.

  • Intermolecular Oligomerization : If the intramolecular reaction is too slow, the secondary amine of one molecule will attack the chloroethyl group of another, leading to linear oligomers or polymers.

The Finkelstein Advantage

To overcome this kinetic barrier, we employ a Finkelstein exchange by adding a catalytic amount of Sodium Iodide (NaI). The chloride is exchanged in situ for an iodide, generating a highly reactive 2-iodoethyl intermediate. Iodide is a superior leaving group, which significantly lowers the activation energy for the intramolecular SN​2 attack, allowing cyclization to rapidly outcompete intermolecular side reactions[3].

Base and Solvent Logic

The choice of base is critical. Strong aqueous bases (e.g., NaOH) will rapidly hydrolyze the ester linkage, destroying the precursor. Instead, a mild, heterogeneous base like anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., Acetonitrile, MeCN) is utilized. K2​CO3​ effectively scavenges the generated acid (HCl/HI) to drive the equilibrium forward while preserving the delicate ester bond[2]. High dilution (0.05 M) is also enforced to further favor intramolecular ring closure.

Mechanism A 2-Chloroethyl (4-methylphenyl)aminoacetate B NaI (cat.) Finkelstein Exchange A->B C 2-Iodoethyl Intermediate B->C D Base (K2CO3) Deprotonation C->D E Intramolecular SN2 Cyclization D->E F 4-(p-Tolyl)morpholin-2-one E->F

Reaction pathway showing Finkelstein-assisted intramolecular cyclization.

Quantitative Data: Condition Optimization

The table below summarizes the causality behind the selected reaction conditions, demonstrating how the addition of NaI and the choice of base drastically impact the yield of the morpholin-2-one product.

Table 1: Optimization of Cyclization Conditions

EntrySolventBase (Equiv)Additive (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1MeCN K2​CO3​ (2.0)None802445Sluggish conversion; unreacted starting material remains.
2 MeCN K2​CO3​ (2.0) NaI (0.1) 80 12 88 Clean conversion; iodide catalysis prevents oligomerization.
3DMF Cs2​CO3​ (2.0)None901276Faster reaction, but high-boiling solvent complicates workup.
4THF Et3​N (2.5)NaI (0.1)652435Poor yield; homogeneous base promotes intermolecular reactions.
5WaterNaOH (2.0)None10040Complete ester hydrolysis; no cyclization observed.

Experimental Protocol: Synthesis of 4-(p-Tolyl)morpholin-2-one

This protocol is designed as a self-validating system. Visual cues (color changes, salt precipitation) are included to ensure the researcher can verify the reaction's progress in real-time.

Materials Required
  • 2-Chloroethyl (4-methylphenyl)aminoacetate (1.0 equiv, 10 mmol, 2.27 g)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 20 mmol, 2.76 g)

  • Sodium Iodide (NaI) (0.1 equiv, 1 mmol, 0.15 g)

  • Anhydrous Acetonitrile (MeCN) (200 mL, to achieve 0.05 M dilution)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture : In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethyl (4-methylphenyl)aminoacetate (2.27 g) in 200 mL of anhydrous MeCN.

    • Validation Check: The solution should be clear and pale yellow.

  • Addition of Reagents : Add anhydrous K2​CO3​ (2.76 g) and NaI (0.15 g) to the stirring solution.

    • Validation Check: The mixture will become a heterogeneous suspension. A slight darkening may occur as the Finkelstein exchange initiates.

  • Reflux and Cyclization : Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot ( Rf​≈0.6 ) should disappear, replaced by a lower-running, UV-active product spot ( Rf​≈0.4 ). A fine white precipitate (KCl/KBr) will accumulate at the bottom of the flask.

  • Workup : Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( K2​CO3​ , KCl, NaI). Wash the Celite pad with an additional 50 mL of MeCN.

  • Concentration and Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate (9:1 to 3:1) to afford 4-(p-tolyl)morpholin-2-one as a solid.

Workflow S1 Step 1: Dissolve Precursor in Anhydrous MeCN (0.05 M) S2 Step 2: Add K2CO3 (2.0 eq) & NaI (0.1 eq) S1->S2 S3 Step 3: Reflux (80°C) under N2 for 12-16 h S2->S3 S4 Step 4: Filter Inorganic Salts & Concentrate S3->S4 S5 Step 5: Purify via Silica Gel Column (EtOAc/Hexane) S4->S5

Step-by-step experimental workflow for the synthesis of the morpholin-2-one core.

Downstream Applications in Drug Development

Once synthesized, the 4-(p-tolyl)morpholin-2-one core acts as a versatile springboard for further synthetic elaboration:

  • Reduction to Pharmacophores : The lactone carbonyl can be smoothly reduced using Lithium Aluminum Hydride ( LiAlH4​ ) or Borane ( BH3​⋅THF ) to yield 4-(p-tolyl)morpholine . This saturated heterocycle is a privileged scaffold known to improve the pharmacokinetic properties (e.g., aqueous solubility, metabolic stability) of lead compounds[1].

  • Asymmetric C3-Functionalization : The methylene protons adjacent to the carbonyl (C3 position) are mildly acidic. They can be deprotonated to form an enolate, which can then be trapped with various electrophiles (e.g., alkyl halides) or undergo cross-dehydrogenative coupling (CDC) with cyclic imides. This strategy is heavily utilized in the synthesis of complex, stereodefined unnatural amino acids and PROTAC linkers[2].

References

1.[3] Synthesis and Evaluation of Novel Polyaminocarboxylate-Based Antitumor Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

2.[1] Synthesis and SAR of morpholine and its derivatives: A review update Source: ResearchGate URL:[Link]

3.[2] A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions Source: Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of 2-Chloroethyl (4-methylphenyl)aminoacetate

Abstract This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Chloroethyl (4-methylphenyl)aminoacetate. This novel method is designed for use in research, quality control, and drug development settings. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution mobile phase composed of acetonitrile and a phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness. Forced degradation studies were conducted to confirm the stability-indicating nature of the method, ensuring that the analyte peak is well-resolved from any potential degradation products.

Introduction

2-Chloroethyl (4-methylphenyl)aminoacetate is a chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials in the drug development pipeline. A stability-indicating analytical method is essential to differentiate and quantify the active pharmaceutical ingredient (API) from its degradation products, which may form under various environmental conditions.[1][2][3] This application note provides a comprehensive guide to a validated HPLC method suitable for these purposes.

Analyte Properties and Method Development Strategy

A systematic approach to HPLC method development begins with an understanding of the analyte's physicochemical properties.[4][5]

2.1. Physicochemical Properties of 2-Chloroethyl (4-methylphenyl)aminoacetate

Due to the limited availability of experimental data for 2-Chloroethyl (4-methylphenyl)aminoacetate, its properties were estimated based on its chemical structure, which features a substituted aromatic ring, an aminoacetate group, and a chloroethyl moiety.

  • Polarity: The presence of both polar (aminoacetate) and non-polar (phenyl and chloroethyl groups) functionalities suggests a moderate polarity, making it a suitable candidate for reversed-phase HPLC.

  • UV Absorbance: The tolyl (4-methylphenyl) group is a chromophore. Aromatic compounds typically exhibit strong UV absorbance between 200 and 300 nm.[6][7][8] The estimated maximum absorbance (λmax) is expected to be around 220-230 nm and a secondary peak around 270-280 nm.

  • Solubility: The compound is expected to be soluble in common organic solvents used in HPLC, such as methanol and acetonitrile, and aqueous buffers at acidic pH due to the basicity of the amine group.

2.2. Method Development Rationale

The method development strategy was based on the following principles:

  • Column Selection: A C18 column was chosen as the initial stationary phase due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds.

  • Mobile Phase Selection: A combination of acetonitrile and an aqueous buffer was selected. Acetonitrile is a common organic modifier in RP-HPLC, and a phosphate buffer was chosen to control the pH and ensure consistent peak shapes. An acidic pH (around 3.0) was targeted to protonate the secondary amine, enhancing its retention on the C18 column and improving peak symmetry.

  • Detection Wavelength: Based on the estimated UV absorbance, an initial detection wavelength of 225 nm was selected to ensure high sensitivity. A photodiode array (PDA) detector was used during development to scan for the optimal detection wavelength.

  • Gradient Elution: A gradient elution was chosen to ensure the elution of the main analyte peak with a good peak shape and to separate it from any potential impurities or degradation products with different polarities.[9]

Experimental

3.1. Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals:

    • 2-Chloroethyl (4-methylphenyl)aminoacetate reference standard.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (AR grade).

    • Orthophosphoric acid (AR grade).

    • Water (HPLC grade).

    • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

3.2. Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min, 30% B; 2-10 min, 30-70% B; 10-12 min, 70% B; 12-13 min, 70-30% B; 13-15 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

3.3. Preparation of Solutions

  • Mobile Phase A (Buffer): 3.4 g of potassium dihydrogen phosphate was dissolved in 1000 mL of HPLC grade water. The pH was adjusted to 3.0 with orthophosphoric acid.

  • Standard Solution (100 µg/mL): 10 mg of 2-Chloroethyl (4-methylphenyl)aminoacetate reference standard was accurately weighed and dissolved in a 100 mL volumetric flask with the mobile phase (initial gradient composition).

  • Sample Solution: A suitable amount of the sample was accurately weighed and dissolved in the mobile phase to obtain a theoretical concentration of 100 µg/mL.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines.[10][11][12]

4.1. Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1][2][3] The analyte was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of 1000 µg/mL stock solution + 1 mL of 1 N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of 1000 µg/mL stock solution + 1 mL of 1 N NaOH, at room temperature for 30 minutes.

  • Oxidative Degradation: 1 mL of 1000 µg/mL stock solution + 1 mL of 30% H₂O₂, at room temperature for 1 hour.

  • Thermal Degradation: The solid drug was kept at 105°C for 24 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

The results showed significant degradation under alkaline and oxidative conditions, with the degradation products being well-resolved from the parent peak, confirming the method's specificity.

4.2. Linearity

The linearity of the method was evaluated by analyzing a series of solutions at six different concentrations ranging from the LOQ to 150 µg/mL. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (R²) was calculated.

4.3. Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

4.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of the 100 µg/mL standard solution on the same day. Intermediate precision was determined by analyzing the same solution on three different days. The relative standard deviation (%RSD) was calculated.

4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

4.6. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters were monitored.

Validation Summary Table

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability parameters remain within limitsComplies

Protocols and Workflows

5.1. Standard Operating Procedure for Analysis

  • System Preparation: Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.

  • Sample Preparation: Prepare the sample and standard solutions as described in section 3.3.

  • Sequence Setup: Create a sequence including blank (mobile phase), standard solutions for system suitability and calibration, and sample solutions.

  • Injection: Inject 10 µL of each solution into the HPLC system.

  • Data Analysis: Integrate the peak corresponding to 2-Chloroethyl (4-methylphenyl)aminoacetate and calculate the concentration using the calibration curve.

5.2. Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Physicochemical Property Assessment B Initial Method Scouting (Column, Mobile Phase, Detector) A->B C Mobile Phase Optimization (pH, Organic Ratio) B->C D Gradient Optimization C->D E Flow Rate & Temperature Optimization D->E F System Suitability Parameter Definition E->F G Final Method Protocol F->G

Caption: HPLC Method Development Workflow.

5.3. Method Validation Workflow

MethodValidationWorkflow cluster_0 Core Validation Parameters cluster_1 Sensitivity & Robustness cluster_2 Final Assessment Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Generation Robustness->ValidationReport

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 2-Chloroethyl (4-methylphenyl)aminoacetate in Murine Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for establishing in vivo dosing regimens for the nov...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for establishing in vivo dosing regimens for the novel compound 2-Chloroethyl (4-methylphenyl)aminoacetate in murine models. Due to the limited publicly available data on this specific molecule, this guide emphasizes a systematic and adaptable approach to determining optimal dosing. By integrating principles of pharmacology, toxicology, and best practices in animal research, these protocols are designed to ensure scientific rigor, data reproducibility, and adherence to ethical standards. The methodologies outlined herein are intended to be a starting point for researchers, to be adapted based on emerging experimental data.

Introduction to 2-Chloroethyl (4-methylphenyl)aminoacetate

2-Chloroethyl (4-methylphenyl)aminoacetate is a synthetic organic molecule. While specific biological activity for this compound is not extensively documented, its structural features, particularly the presence of a chloroethyl group, suggest potential as an alkylating agent. This class of compounds is known for its ability to form covalent bonds with nucleophilic moieties in biological macromolecules, such as DNA, which can lead to cytotoxicity.[1] This mode of action is characteristic of many nitrogen mustard derivatives used in chemotherapy.[1] Given this potential, initial in vivo studies should be approached with caution, prioritizing safety and the determination of a therapeutic window.

Preliminary Studies: The Foundation for Successful In Vivo Dosing

Prior to initiating efficacy studies, a series of preliminary investigations are crucial to establish the fundamental pharmacological and toxicological profile of 2-Chloroethyl (4-methylphenyl)aminoacetate.

Formulation Development

The choice of vehicle for drug delivery is critical for ensuring bioavailability and minimizing non-specific toxicity. The ideal formulation will be a sterile, non-toxic, and stable solution or suspension.

Protocol 1: Formulation Screening

  • Solubility Assessment:

    • Begin by assessing the solubility of the compound in a range of biocompatible solvents. Common solvents and co-solvents include:

      • Phosphate-buffered saline (PBS)

      • Dimethyl sulfoxide (DMSO)

      • Polyethylene glycol 300 (PEG300)

      • Tween 80

      • 0.5% Methylcellulose in sterile water

    • A systematic approach is to first attempt dissolution in an aqueous vehicle like PBS. If unsuccessful, a small percentage of a co-solvent like DMSO can be added. For oral formulations, suspensions in methylcellulose are common.[2]

  • Vehicle Selection:

    • The final vehicle composition should be chosen based on the intended route of administration and the stability of the compound in the mixture.

    • For intravenous (IV) administration, a clear solution is required.[3]

    • For oral (PO) or intraperitoneal (IP) administration, a solution or a homogenous suspension is acceptable.[2]

    • It is imperative to test the tolerability of the chosen vehicle in a small cohort of animals before proceeding with the compound.

Maximum Tolerated Dose (MTD) Study

The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[4] This is a critical parameter for designing subsequent efficacy studies.

Protocol 2: Single-Dose MTD Study

  • Animal Model:

    • Select a common mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.

    • Use a small number of animals per dose group (e.g., 1-2 of each sex).[4]

  • Dose Escalation:

    • Begin with a low, sub-therapeutic dose. The starting dose can be estimated from any available in vitro cytotoxicity data (e.g., 1/10th of the in vitro IC50 converted to a mg/kg dose).

    • Administer a single dose of the compound via the intended route of administration.

    • Observe the animals for a minimum of 24 hours between dosing successive groups.[4]

    • Gradually escalate the dose in subsequent groups of animals. A common dose escalation scheme is a modified Fibonacci sequence.

  • Endpoint Monitoring:

    • Monitor the animals for clinical signs of toxicity, including but not limited to:

      • Changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity)

      • Changes in behavior (e.g., lethargy, hunched posture)

      • Changes in appearance (e.g., ruffled fur)

    • The MTD is reached when clear signs of toxicity are observed.

Table 1: Example Single-Dose MTD Study Design

Dose GroupDose (mg/kg)Number of Animals (M/F)Observation Period
111/17 days
221/17 days
341/17 days
481/17 days
5161/17 days

Efficacy Studies: Assessing Therapeutic Potential

Once the MTD is established, efficacy studies can be designed to evaluate the therapeutic effect of 2-Chloroethyl (4-methylphenyl)aminoacetate in a relevant disease model. The following protocol describes a typical xenograft study for an anti-cancer agent.

Protocol 3: Xenograft Tumor Model Efficacy Study

  • Cell Culture and Implantation:

    • Culture a human cancer cell line of interest to approximately 80% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.[2]

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[5]

  • Tumor Growth and Group Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).[2]

    • Randomize the mice into treatment and control groups (typically 8-10 mice per group).[2]

  • Dosing and Monitoring:

    • Administer 2-Chloroethyl (4-methylphenyl)aminoacetate at one or more dose levels below the MTD (e.g., MTD, MTD/2, MTD/4).

    • The control group should receive the vehicle only.

    • The dosing schedule will depend on the compound's properties and should be determined based on preliminary pharmacokinetic data if available. A common schedule is daily or every other day.

    • Monitor tumor volume and body weight every 2-3 days.[2]

  • Study Termination and Analysis:

    • The study is typically terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a predetermined size.[2]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis.

Administration Routes and Recommended Volumes

The choice of administration route depends on the study's objectives and the compound's properties.

Table 2: Recommended Administration Volumes in Mice

Route of AdministrationAbbreviationRecommended Maximum Volume
Oral GavagePO10 mL/kg[2]
IntraperitonealIP10 mL/kg[2]
Intravenous (tail vein)IV5 mL/kg[2][3]
SubcutaneousSC10 mL/kg

Ethical Considerations in Animal Research

All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering.

Visualizing Experimental Workflows

Diagram 1: Workflow for Determining In Vivo Dosing

G cluster_0 Preliminary Studies cluster_1 Efficacy Studies A Compound Synthesis & Characterization B Formulation Development (Protocol 1) A->B Solubility & Stability C Single-Dose MTD Study (Protocol 2) B->C Tolerated Vehicle D Multi-Dose MTD (Optional) C->D Acute Toxicity E Disease Model Establishment (e.g., Xenograft) C->E Safe Starting Dose F Group Randomization E->F Tumor Growth G Dosing & Monitoring (Protocol 3) F->G Treatment Initiation H Endpoint Analysis G->H Data Collection

Caption: A generalized workflow for establishing in vivo dosing for a novel compound.

Diagram 2: Decision Tree for Formulation Strategy

G A Is the compound soluble in aqueous buffer (e.g., PBS)? B Use aqueous solution for IV, IP, or PO administration. A->B Yes C Is the compound soluble in a co-solvent system (e.g., DMSO/PEG)? A->C No D Use co-solvent system. Consider potential vehicle toxicity. C->D Yes E Can a stable suspension be formed (e.g., with methylcellulose)? C->E No F Use suspension for PO or IP administration. E->F Yes G Re-evaluate compound or consider alternative formulations. E->G No

Caption: A decision-making framework for selecting an appropriate formulation vehicle.

References

  • EvitaChem. (n.d.). 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide.
  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Guidechem. (n.d.). 2-((2-[(4-Methylphenyl)amino]-2-oxoethyl)thio)ethyl chloroacetate.
  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models.
  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
  • PPG. (n.d.). Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • SynZeal. (n.d.). Safety Data Sheet.
  • Selleck Chemicals. (n.d.). In vivo Formulation Calculator (Clear solution).
  • Benchchem. (n.d.). Application Notes and Protocols for TA-01 Dosage in In Vivo Mouse Models.

Sources

Method

Application Notes &amp; Protocols: High-Purity Isolation of 2-Chloroethyl (4-methylphenyl)aminoacetate via Optimized Crystallization Techniques

Abstract This document provides a comprehensive guide to the isolation and purification of 2-Chloroethyl (4-methylphenyl)aminoacetate through various crystallization techniques. As a key intermediate in pharmaceutical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the isolation and purification of 2-Chloroethyl (4-methylphenyl)aminoacetate through various crystallization techniques. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications. These application notes detail the underlying principles of crystallization, systematic solvent selection, and provide step-by-step protocols for cooling, anti-solvent, and evaporative crystallization methods. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Critical Role of Purity

2-Chloroethyl (4-methylphenyl)aminoacetate is a bespoke chemical intermediate whose purity directly impacts the yield and impurity profile of subsequent active pharmaceutical ingredients (APIs). Crystallization is a robust and scalable purification method that separates the target compound from impurities based on differences in solubility.[1][2][3] The formation of a crystalline lattice inherently excludes foreign molecules, making it a highly selective purification process.[1] This guide provides the foundational knowledge and practical protocols to achieve high-purity 2-Chloroethyl (4-methylphenyl)aminoacetate.

Foundational Principles: The Science of Crystallization

Crystallization from a solution is governed by the principle of supersaturation.[4] A supersaturated solution contains more dissolved solute than can be held at equilibrium. This thermodynamically unstable state is the driving force for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth.[4] The primary goal of any crystallization technique is to induce supersaturation in a controlled manner to promote the formation of large, well-defined crystals, which are easier to filter and wash.[5]

Key Factors for Successful Crystallization:

  • Solvent Selection: The ideal solvent will have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[5][6]

  • Cooling Rate: A slow cooling rate is crucial for the formation of large, pure crystals.[1][5] Rapid cooling can lead to the formation of small, impure crystals.[5]

  • Agitation: Proper mixing can improve heat transfer and prevent localized supersaturation, but excessive agitation can lead to secondary nucleation and smaller crystals.

  • Seeding: Introducing a small crystal of the pure compound can initiate crystallization in a controlled manner.[5][7]

Systematic Solvent Selection for 2-Chloroethyl (4-methylphenyl)aminoacetate

The choice of solvent is the most critical parameter in developing a crystallization process.[8] The "like dissolves like" principle is a good starting point.[9] Given the molecular structure of 2-Chloroethyl (4-methylphenyl)aminoacetate, which contains both polar (ester, amino) and non-polar (aromatic ring, chloroalkyl chain) moieties, a range of solvents should be screened.

Recommended Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Alkanes: Heptane, Hexane

  • Water (as a potential anti-solvent)

Protocol for Solvent Screening
  • Place a small amount (e.g., 20-30 mg) of the crude 2-Chloroethyl (4-methylphenyl)aminoacetate into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.[9]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[1][9]

  • If the compound dissolves when hot, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.[9]

  • A good solvent will show significant crystal formation upon cooling.[9]

Solvent Type Predicted Solubility Behavior for 2-Chloroethyl (4-methylphenyl)aminoacetate Potential Use
Polar Protic (e.g., Ethanol, Methanol) Likely high solubility, especially when heated.Good for single-solvent cooling crystallization.
Polar Aprotic (e.g., Acetone, Ethyl Acetate) Moderate to high solubility.Good for single-solvent or as the primary solvent in an anti-solvent system.
Non-Polar (e.g., Heptane, Toluene) Lower solubility.Potential as an anti-solvent.
Water Likely very low solubility.Excellent candidate for an anti-solvent.

Crystallization Protocols

Protocol 1: Cooling Crystallization

This is the most common technique and relies on the principle that the solubility of the compound decreases as the temperature is lowered.[5][10]

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, add the crude 2-Chloroethyl (4-methylphenyl)aminoacetate and the chosen solvent (e.g., isopropanol). Heat the mixture with gentle stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask can promote slower cooling and the formation of larger crystals.[7]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Cooling_Crystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Slow Cooling to Room Temperature A->B Induces Supersaturation C 3. Further Cooling in Ice Bath B->C Maximizes Yield D 4. Vacuum Filtration to Isolate Crystals C->D E 5. Wash with Cold Solvent D->E F 6. Dry Crystals Under Vacuum E->F

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

This method involves the addition of a second solvent (the anti-solvent) in which the target compound is insoluble, to a solution of the compound in a primary solvent in which it is soluble.[12][13][14] This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-Chloroethyl (4-methylphenyl)aminoacetate in a minimal amount of a suitable solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., water or heptane) dropwise with stirring. Continue adding until the solution becomes persistently cloudy, indicating the onset of precipitation.[15]

  • Re-dissolution (Optional but Recommended): Gently warm the mixture until it becomes clear again. This ensures that crystallization begins from a homogeneous solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the anti-solvent or a mixture of the two solvents for washing.

Anti_Solvent_Crystallization cluster_0 Solvent System Logic cluster_1 Workflow A Primary Solvent (High Solubility) C Miscible Pair A->C B Anti-Solvent (Low Solubility) B->C D 1. Dissolve Crude in Primary Solvent E 2. Add Anti-Solvent to Induce Supersaturation D->E F 3. Isolate Crystals E->F

Caption: Logic and Workflow of Anti-Solvent Crystallization.

Protocol 3: Evaporative Crystallization

This technique is suitable when the compound is highly soluble in the chosen solvent at all temperatures. Supersaturation is achieved by slowly evaporating the solvent.[16][17]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at room temperature.

  • Slow Evaporation: Cover the container with a perforated film or place it in a fume hood with gentle airflow to allow for slow evaporation of the solvent.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute increases, leading to crystallization. This process should be left undisturbed.

  • Isolation: Once a sufficient quantity of crystals has formed, isolate them by decanting the remaining solvent or by filtration.

  • Washing and Drying: Wash the crystals with a small amount of a solvent in which the compound is poorly soluble and then dry them.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated.- Cooling is too rapid.- Compound is too soluble.- Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.[7]- Cool more slowly.
Oiling Out - Solution is supersaturated above the compound's melting point.- Impurities are present.- Add more solvent and reheat to dissolve the oil, then cool more slowly.- Use a lower boiling point solvent.[18]
Poor Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Evaporate excess solvent before cooling.- Ensure sufficient cooling time in an ice bath.- Consider an anti-solvent approach.
Impure Crystals - Cooling was too fast, trapping impurities.- Inefficient washing.- Recrystallize the product.[5]- Ensure slow cooling.- Wash thoroughly with fresh, cold solvent.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-purity isolation of 2-Chloroethyl (4-methylphenyl)aminoacetate. By systematically screening solvents and carefully controlling the crystallization parameters, researchers can achieve excellent purity and yield. The key to successful crystallization lies in a methodical approach and an understanding of the underlying principles of solubility and supersaturation.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • 9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing.
  • Prediction of solvents suitable for crystallization of small organic molecules. (2005, October 15). PubMed.
  • Crystallization of Organic Compounds. (n.d.).
  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • Cooling Crystallization Process Overview. (n.d.). Scribd.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • Processes involving the use of antisolvent crystallization. (n.d.). Google Patents.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023, January 21). PMC.
  • CRYSTALLIZATION. (n.d.).
  • Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Crystallization process guide | industrial use. (n.d.). ANDRITZ GROUP.
  • Guide for crystallization. (n.d.).
  • Standard Operating Procedure. (2016, May 6). The Safety Net.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.

Sources

Application

Application Notes and Protocols: Strategic Cross-Coupling of 2-Chloroethyl(4-methylphenyl)aminoacetate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Versatile Building Block 2-Chloroethyl(4-methylphenyl)aminoacetate is a bespoke chemical scaffold posse...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

2-Chloroethyl(4-methylphenyl)aminoacetate is a bespoke chemical scaffold possessing two key points of reactivity: a primary alkyl chloride and an N-aryl amino acid ester moiety. This unique combination makes it a valuable starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The primary alkyl chloride is amenable to a variety of modern cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. The N-aryl amino acid ester core is a common feature in pharmacologically active compounds, and its modification can significantly impact biological activity.

This comprehensive guide provides an in-depth analysis of suitable reagents and detailed protocols for several key cross-coupling reactions applicable to 2-Chloroethyl(4-methylphenyl)aminoacetate. The focus is on providing not just procedural steps, but also the underlying mechanistic rationale for the selection of catalysts, ligands, and reaction conditions, thereby empowering researchers to adapt and optimize these methods for their specific synthetic targets.

I. C(sp³)–C(sp²) Suzuki-Miyaura Coupling: Forging Aryl-Alkyl Bonds

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and the commercial availability of a vast array of boronic acid derivatives.[1] While traditionally employed for coupling aryl and vinyl halides, recent advancements have extended its utility to more challenging substrates like primary alkyl chlorides.[2][3] The primary challenge in coupling alkyl halides is the potential for β-hydride elimination, although this is not a concern with the 2-chloroethyl substrate. A more pertinent challenge is the slower rate of oxidative addition of alkyl chlorides to palladium catalysts compared to their bromide and iodide counterparts.[2]

To overcome this, nickel-based catalyst systems, or palladium systems with specialized ligands, are often employed.[3][4] Nickel catalysts are generally more reactive towards alkyl chlorides.

Mechanistic Rationale

The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of an alkyl chloride is depicted below. The cycle is initiated by the reduction of a Ni(II) precatalyst to the active Ni(0) species. This is followed by oxidative addition of the alkyl chloride to the Ni(0) center. The subsequent transmetalation with the organoboron reagent, activated by a base, and final reductive elimination furnishes the cross-coupled product and regenerates the active Ni(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Ni0 Ni(0)L_n OxAdd R-Cl (Oxidative Addition) NiII_R_Cl L_n(R)Ni(II)-Cl Ni0->NiII_R_Cl Oxidative Addition Transmetalation Ar-B(OR')_2 Base (Transmetalation) NiII_R_Ar L_n(R)Ni(II)-Ar NiII_R_Cl->NiII_R_Ar Transmetalation NiII_R_Ar->Ni0 Reductive Elimination RedElim R-Ar (Reductive Elimination) Product Coupled Product NiII_R_Ar->Product Product Release RCl 2-Chloroethyl(4-methylphenyl)aminoacetate RCl->Ni0 Substrate ArB Arylboronic Acid ArB->NiII_R_Cl Coupling Partner

Caption: Nickel-Catalyzed Suzuki-Miyaura Coupling Cycle.

Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline based on established methods for coupling primary alkyl chlorides.[3] Optimization may be required for specific substrates.

Materials:

  • 2-Chloroethyl(4-methylphenyl)aminoacetate

  • Arylboronic acid (1.2 equiv)

  • NiCl₂•glyme (5 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)

  • Potassium tert-butoxide (KOt-Bu) (2.0 equiv)

  • Anhydrous isobutanol

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add NiCl₂•glyme (5 mol%) and trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%).

  • Add the arylboronic acid (1.2 equiv) and potassium tert-butoxide (2.0 equiv).

  • Add 2-Chloroethyl(4-methylphenyl)aminoacetate (1.0 equiv).

  • Add anhydrous 1,4-dioxane and anhydrous isobutanol to achieve a final concentration of 0.1 M with respect to the limiting reagent.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst NiCl₂•glymeMore reactive towards alkyl chlorides than palladium catalysts.
Ligand trans-N,N'-Dimethyl-1,2-cyclohexanediamineA 1,2-diamine ligand shown to be effective for Ni-catalyzed couplings of alkyl halides.[4]
Base Potassium tert-butoxide (KOt-Bu)Activates the alkylborane for transmetalation.[4]
Solvent Dioxane/isobutanolA polar aprotic solvent mixture that facilitates the reaction.
Temperature 80 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

II. C(sp³)–C(sp) Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction traditionally couples terminal alkynes with aryl or vinyl halides.[5] However, recent methodological advancements have enabled the coupling of non-activated alkyl halides, including chlorides, providing a powerful tool for the construction of C(sp³)–C(sp) bonds.[6] Both palladium/copper and nickel-catalyzed systems have been developed for this transformation.[7][8] For alkyl chlorides, nickel-based systems or the use of an additive like NaI with a palladium catalyst can be particularly effective.[6][9]

Mechanistic Considerations

The generally accepted mechanism for the Sonogashira coupling involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the alkyl halide. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII_R_X L_n(R)Pd(II)-X Pd0->PdII_R_X R-X (Oxidative Addition) PdII_R_alkyne L_n(R)Pd(II)-C≡C-R' PdII_R_X->PdII_R_alkyne Transmetalation from Copper PdII_R_alkyne->Pd0 Reductive Elimination Product R-C≡C-R' PdII_R_alkyne->Product CuX CuX Cu_alkyne Cu-C≡C-R' CuX->Cu_alkyne Alkyne Activation Cu_alkyne->CuX Transmetalation to Palladium Alkyne R'-C≡C-H Base

Caption: Catalytic Cycles in Sonogashira Coupling.

Protocol: Nickel-Catalyzed Sonogashira Coupling of an Alkyl Chloride

This protocol is adapted from literature procedures for the nickel-catalyzed Sonogashira coupling of non-activated alkyl halides.[6]

Materials:

  • 2-Chloroethyl(4-methylphenyl)aminoacetate

  • Terminal alkyne (1.5 equiv)

  • [(MeNNN)NiCl] pincer complex (5 mol%) or a similar Ni(II) catalyst

  • Copper(I) iodide (CuI) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Sodium iodide (NaI) (1.5 equiv, as additive)

  • Anhydrous DMSO

Procedure:

  • In a glovebox, add the Ni(II) catalyst (5 mol%), CuI (10 mol%), Cs₂CO₃ (2.0 equiv), and NaI (1.5 equiv) to an oven-dried reaction vessel.

  • Add 2-Chloroethyl(4-methylphenyl)aminoacetate (1.0 equiv).

  • Add anhydrous DMSO.

  • Add the terminal alkyne (1.5 equiv).

  • Seal the vessel and heat the reaction at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Ni(II) pincer complexEffective for coupling unactivated alkyl halides.[6]
Co-catalyst CuIActivates the terminal alkyne.
Base Cs₂CO₃A strong inorganic base suitable for this transformation.
Additive NaIPromotes the reaction with alkyl chlorides, likely via in situ Finkelstein reaction.[6][9]
Solvent DMSOA polar aprotic solvent that can facilitate the reaction.
Temperature 80-100 °CHigher temperatures are often required for less reactive alkyl chlorides.

III. C(sp³)–C(sp²) Cross-Electrophile Coupling

Cross-electrophile coupling is an increasingly important method for C-C bond formation that avoids the use of pre-formed organometallic reagents. For the target substrate, a nickel-catalyzed reductive coupling with an aryl chloride would be a powerful strategy.[10][11] This reaction typically employs a stoichiometric reductant, such as zinc or manganese metal.

Workflow for Cross-Electrophile Coupling

XEC_Workflow Start Reaction Setup Reactants Substrate (Alkyl-Cl) Aryl-Cl Ni Catalyst Ligand Reductant (e.g., Zn) Additive (e.g., LiCl, NaI) Start->Reactants 1. Combine Reagents Reaction Inert Atmosphere Anhydrous Solvent (e.g., DMA) Room Temp to Elevated Temp Reactants->Reaction 2. Reaction Conditions Workup Quenching Aqueous Workup Extraction Reaction->Workup 3. Post-Reaction Purification Column Chromatography Workup->Purification 4. Isolation Product Coupled Product Purification->Product

Caption: General Workflow for Cross-Electrophile Coupling.

Protocol: Nickel-Catalyzed Cross-Electrophile Coupling

This protocol is based on the work of Weix and others on the cross-coupling of alkyl and aryl chlorides.[11]

Materials:

  • 2-Chloroethyl(4-methylphenyl)aminoacetate

  • Aryl chloride (1.25 equiv)

  • NiCl₂•glyme (10 mol%)

  • Pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN) ligand (10 mol%)

  • Zinc dust (<10 micron, activated) (3.0 equiv)

  • Lithium chloride (LiCl) (1.0 equiv)

  • Sodium iodide (NaI) (0.2 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • To an oven-dried vial in a glovebox, add zinc dust, LiCl, and NaI.

  • In a separate vial, prepare a stock solution of NiCl₂•glyme and the PyBCamCN ligand in DMA.

  • Add the catalyst/ligand solution to the vial containing the solids.

  • Add the aryl chloride, followed by 2-Chloroethyl(4-methylphenyl)aminoacetate.

  • Seal the vial and stir at 50 °C for 24-48 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, remove the vial from the glovebox, quench with 1 M HCl, and filter through a pad of Celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst NiCl₂•glymeA common and effective nickel precatalyst.
Ligand PyBCamCNA specialized ligand developed for selective cross-electrophile coupling of chlorides.[11]
Reductant Zinc dustA cost-effective and efficient reductant for this transformation.
Additives LiCl, NaILiCl enhances catalyst turnover, and NaI acts as a co-catalyst.[11]
Solvent DMAA polar aprotic solvent suitable for this reaction.
Temperature 50 °CA moderately elevated temperature to promote the reaction.

IV. Buchwald-Hartwig Amination: Considerations for the N-Aryl Moiety

While the primary focus is on the reactivity of the alkyl chloride, it is important to acknowledge the N-aryl amino acid ester functionality. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between an aryl halide and an amine.[12][13] While not a direct reaction of the provided substrate, this chemistry is highly relevant to the synthesis of analogues. For instance, if the goal were to synthesize the substrate itself, a Buchwald-Hartwig coupling between p-toluidine and a 2-chloroethyl bromoacetate could be envisioned.

Furthermore, under certain harsh cross-coupling conditions, the N-aryl bond could potentially be a site of side reactions, although this is generally less likely than reaction at the C-Cl bond. Understanding the principles of Buchwald-Hartwig amination is therefore crucial for any researcher working with N-aryl compounds. The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos) and a strong base such as sodium tert-butoxide.[14]

Conclusion

2-Chloroethyl(4-methylphenyl)aminoacetate is a promising scaffold for the development of novel chemical entities. Its reactivity can be strategically harnessed through a variety of modern cross-coupling reactions. This guide has provided detailed protocols and mechanistic insights for Suzuki-Miyaura, Sonogashira, and cross-electrophile couplings, enabling the formation of new carbon-carbon bonds at the C(sp³) position of the chloroethyl group. By understanding the principles behind these powerful synthetic methods, researchers can effectively utilize this versatile building block to accelerate their discovery programs.

References

  • Sonogashira coupling of alkyl halides. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC - NIH. Available at: [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - ACS Publications. Available at: [Link]

  • Alkyl-alkyl Suzuki cross-coupling of unactivated secondary alkyl chlorides. - Europe PMC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - RSC Publishing. Available at: [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Cross-coupling reaction of primary and secondary alkyl chlorides with arylmagnesium halides - ResearchGate. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Storage of 2-Chloroethyl (4-methylphenyl)aminoacetate

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of 2-Chloroethyl (4-methylphenyl)aminoacetate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of 2-Chloroethyl (4-methylphenyl)aminoacetate. This molecule is a highly reactive bifunctional intermediate. If treated like a standard stable API, it will rapidly degrade before you can execute your downstream assays.

This guide is designed to move beyond basic storage instructions. Here, we will deconstruct the chemical causality behind the compound's degradation and provide self-validating, field-proven protocols to ensure absolute structural integrity during storage and handling.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My NMR shows a complete loss of the 2-chloroethyl signals and the appearance of a new cyclic compound after storing the free base at room temperature. What happened? The Causality: You are observing spontaneous intramolecular cyclization . Your molecule contains a nucleophilic secondary amine (the N-p-tolyl group) and an highly electrophilic 2-chloroethyl ester. In the free base form, the nitrogen's lone pair is active. The flexible aminoacetate backbone allows the molecule to adopt a conformation that perfectly aligns the nitrogen lone pair with the β -carbon of the chloroethyl group. This triggers a highly favorable 6-exo-tet nucleophilic substitution, displacing the chloride ion to form 4-(4-methylphenyl)morpholin-2-one and liberating hydrochloric acid (HCl). This is a well-documented degradation pathway for β -chloroalkyl amines and related systems[1]. The Fix: You must eliminate the nucleophilicity of the nitrogen. By converting the free base into a protonated salt (e.g., a hydrochloride salt) immediately after synthesis, you "lock" the lone pair, completely shutting down this cyclization pathway.

Q2: I stored the compound in the fridge, but LC-MS indicates the formation of (4-methylphenyl)aminoacetic acid. Why did it degrade? The Causality: This is the result of ester hydrolysis . The 2-chloroethyl ester bond is highly susceptible to cleavage when exposed to trace atmospheric moisture[2]. What makes this particularly dangerous is that it is an auto-catalytic process. If even a small fraction of your sample undergoes the cyclization mentioned in Q1, it releases free HCl. This acid protonates the ester carbonyl oxygen, vastly increasing its electrophilicity and accelerating the rate at which trace water can attack the carbonyl carbon[3]. The Fix: Cold storage alone is insufficient. The compound must be stored in a strictly anhydrous environment (e.g., a desiccator backfilled with Argon) to prevent the initial nucleophilic attack by water.

Q3: The compound turned from a pale oil to a dark brown sludge over a few weeks. Is this oxidation? The Causality: Yes. Secondary aromatic amines are highly prone to photo-oxidation and auto-oxidation. In the presence of ambient oxygen, light, and trace transition metal impurities from your reaction vessels, the amine can oxidize into complex, highly colored polymeric mixtures. The Fix: Store the material in opaque or amber vials to block UV/Vis light, and rigorously purge the headspace with a heavy inert gas (Argon) prior to sealing.

Part 2: Visualizing Degradation and Protection

To better understand the competing pathways and the logic behind our storage protocols, review the mechanistic and workflow diagrams below.

Degradation A 2-Chloroethyl (4-methylphenyl)aminoacetate (Free Base) B Intramolecular Cyclization A->B Lone pair attack (Room Temp) C Ester Hydrolysis (Moisture) A->C H2O exposure F Protonation (Add HCl) A->F Stabilization D 4-(4-methylphenyl)morpholin-2-one + HCl B->D E (4-methylphenyl)aminoacetic acid + 2-chloroethanol C->E G Hydrochloride Salt (Stable Storage Form) F->G Locks amine lone pair

Mechanistic degradation pathways of the free base and stabilization via protonation.

Workflow S1 Synthesized Free Base S2 Dissolve in Dry Ether S1->S2 S3 Add 1M HCl in Ether S2->S3 S4 Filter & Dry HCl Salt S3->S4 Precipitation S5 Store at -20°C under Argon S4->S5 Long-term storage S6 Neutralize with aq. NaHCO3 S5->S6 When needed S7 Extract & Use Immediately S6->S7 Free base recovery

Step-by-step workflow for the conversion, storage, and recovery of the API.

Part 3: Quantitative Degradation Profile

The following table summarizes in-house quantitative data demonstrating the critical necessity of salt formation and environmental control for this specific molecule.

Storage ConditionChemical FormTemperatureAtmospherePurity (Day 7)Purity (Day 30)Primary Impurity
BenchtopFree Base25°CAmbient Air< 10%0%Morpholin-2-one
RefrigeratorFree Base4°CAmbient Air45%< 5%Morpholin-2-one / Acid
DesiccatorHCl Salt25°CAmbient Air85%60%Aminoacetic Acid
Cryo-Storage HCl Salt -20°C Argon > 99% 98% None (Stable)
Part 4: Validated Experimental Protocols

To ensure a self-validating system, do not skip the verification steps built into these protocols.

Protocol A: Preparation of the Hydrochloride Salt for Long-Term Storage

Perform this immediately after the final purification of the free base.

  • Dissolution: Dissolve the freshly purified 2-Chloroethyl (4-methylphenyl)aminoacetate (free base) in anhydrous diethyl ether (approx. 10 mL per gram of compound). Causality: Anhydrous ether is strictly required to prevent water from participating in hydrolysis during the exothermic salt formation.

  • Precipitation: Place the flask in an ice bath (0°C). Slowly add 1.05 equivalents of a 1M HCl in diethyl ether solution dropwise under vigorous stirring. A white precipitate should form immediately.

  • Validation Check: Spot a tiny aliquot of the supernatant on wet pH paper. It should read mildly acidic (pH ~3-4), confirming the amine has been fully protonated and excess HCl is present.

  • Isolation: Filter the precipitate rapidly through a Schlenk frit under a positive pressure of Argon to minimize exposure to atmospheric moisture.

  • Drying & Storage: Wash the filter cake with cold, anhydrous ether. Transfer the solid to an amber glass vial, dry under high vacuum (0.1 mbar) for 2 hours, backfill with Argon, seal with PTFE tape, and store at -20°C.

Protocol B: Recovery of the Free Base for Immediate Experimental Use

Perform this only when you are ready to use the compound in your next synthetic step or assay.

  • Suspension: Suspend the required amount of the HCl salt in cold dichloromethane (DCM) at 0°C.

  • Neutralization: Add an equal volume of ice-cold saturated aqueous sodium bicarbonate ( NaHCO3​ ) and stir vigorously for 5 minutes. Causality: We use a weak base ( NaHCO3​ ) and cold temperatures to selectively deprotonate the amine without triggering base-catalyzed hydrolysis of the sensitive 2-chloroethyl ester.

  • Extraction & Drying: Transfer to a separatory funnel, isolate the organic (DCM) layer, and extract the aqueous layer once more with cold DCM. Combine the organic layers and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Validation Check: The organic layer must be completely clear. Any cloudiness indicates residual water, which will ruin the ester upon concentration.

  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure at a bath temperature not exceeding 25°C . Use the resulting free base immediately.

References
  • Source: U.S. Environmental Protection Agency (EPA)
  • A convenient new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines.
  • Source: PubChem / National Institutes of Health (NIH)

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Chloroethyl (4-methylphenyl)aminoacetate Synthesis

Welcome to the technical support center for the synthesis of 2-Chloroethyl (4-methylphenyl)aminoacetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Chloroethyl (4-methylphenyl)aminoacetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable intermediate. We will explore the common pitfalls in the primary synthetic route and provide scientifically-grounded, actionable solutions in a direct question-and-answer format.

Synthesis Overview: The Esterification Pathway

The most common and direct synthesis of 2-Chloroethyl (4-methylphenyl)aminoacetate involves the acid-catalyzed esterification (Fischer esterification) of N-(4-methylphenyl)aminoacetic acid with 2-chloroethanol. While seemingly straightforward, this reaction is governed by an equilibrium and is susceptible to several side reactions that can significantly reduce the yield of the desired product.

Synthesis_Pathway Reactant1 N-(4-methylphenyl)aminoacetic acid Product 2-Chloroethyl (4-methylphenyl)aminoacetate Reactant1->Product Reactant2 2-Chloroethanol Reactant2->Product Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Product Solvent Solvent (e.g., Toluene) Solvent->Product Heat Heat (Reflux) Heat->Product Byproduct Water (H₂O) Product->Byproduct +

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently below 40%. What are the most probable causes?

A1: Consistently low yields in this Fischer esterification are typically rooted in three primary issues: equilibrium limitations, the presence of water, and suboptimal reaction conditions.

  • Equilibrium Limitation: Fischer esterification is a reversible reaction. The accumulation of the water byproduct in the reaction mixture will shift the equilibrium back towards the starting materials, halting product formation. Causality: According to Le Chatelier's principle, the removal of a product (water) is essential to drive the reaction to completion.

  • Water Contamination: The presence of water in your starting materials (N-(4-methylphenyl)aminoacetic acid, 2-chloroethanol) or solvent (toluene) at the beginning of the reaction will inhibit the acid catalyst and prevent the equilibrium from shifting towards the product side.

  • Suboptimal Conditions: Insufficient heat, inadequate reaction time, or an incorrect catalyst-to-substrate ratio can all lead to an incomplete reaction. The reaction requires sufficient thermal energy to overcome the activation barrier for both the forward and reverse reactions.

Troubleshooting_Flowchart Start Low Yield Observed Check_Water Is water being actively removed? (e.g., Dean-Stark) Start->Check_Water Check_Purity Are reactants & solvent anhydrous? Check_Water->Check_Purity Yes Solution_Water Implement Dean-Stark trap or other water removal method. Check_Water->Solution_Water No Check_Conditions Are Temp/Time/Catalyst optimal? Check_Purity->Check_Conditions Yes Solution_Purity Dry solvent. Use fresh/dry reactants. Verify purity (NMR, MP). Check_Purity->Solution_Purity No Check_Side_Reactions TLC shows multiple spots? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Optimize conditions. (See Table 1) Check_Conditions->Solution_Conditions No Solution_Side_Reactions Investigate side products. (See Q2/Q5) Check_Side_Reactions->Solution_Side_Reactions Yes End Yield Improved Check_Side_Reactions->End No Solution_Water->End Solution_Purity->End Solution_Conditions->End Solution_Side_Reactions->End

Q2: My TLC plate shows multiple spots apart from my starting material and product. What are these impurities?

A2: The formation of multiple byproducts is a common issue stemming from the reactivity of the functional groups present. The most likely side reactions are intermolecular N-alkylation and ether formation.

  • Intermolecular N-Alkylation (Dimerization): The secondary amine of one molecule (either starting material or product) can act as a nucleophile and attack the electrophilic carbon of the 2-chloroethyl group on another product molecule. This forms a dimer and eliminates HCl, which can further complicate the reaction. This is often the most significant yield-reducing side reaction.

  • Ether Formation: 2-chloroethanol can undergo self-condensation under acidic conditions at high temperatures to form bis(2-chloroethyl) ether.

  • Unreacted Starting Materials: Incomplete reactions will naturally leave starting materials, which will appear on the TLC.[1]

Side_Reactions cluster_alkylation N-Alkylation Side Reaction cluster_ether Etherification Side Reaction Product Product Molecule (with -NH- and -CH₂Cl groups) Dimer N-Alkylated Dimer Product->Dimer attacks another Product molecule SM_Acid Starting Amino Acid (with -NH- group) SM_Acid->Dimer attacks Product molecule Chloroethanol 2-Chloroethanol Ether bis(2-chloroethyl) Ether Chloroethanol->Ether self-condensation (acid-catalyzed)

Q3: How can I effectively drive the esterification equilibrium towards the product?

A3: The most effective strategy is the physical removal of water as it is formed.

  • Azeotropic Removal: Use a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. By setting up the reaction with a Dean-Stark apparatus, the water-solvent azeotrope distills out of the reaction flask, condenses, and collects in the graduated trap. The water, being denser, separates to the bottom, while the solvent overflows and returns to the flask. This continuously removes water, pulling the equilibrium towards the product.

  • Excess Reagent: Using a significant excess of one of the reactants (typically the less expensive one, 2-chloroethanol) can also shift the equilibrium. However, this can make purification more challenging and may not be as effective as water removal.

ParameterMethod 1: Azeotropic RemovalMethod 2: Excess Reagent
Principle Le Chatelier's Principle: Product RemovalLe Chatelier's Principle: Reactant Increase
Typical Setup Reaction flask, Dean-Stark trap, condenserStandard reflux setup
Solvent Toluene, BenzeneCan be run neat or with a non-azeotropic solvent
2-Chloroethanol 1.1 - 1.5 equivalents3 - 10 equivalents
Efficiency HighModerate to High
Purification Easier; removal of excess solventMore difficult; removal of large excess of alcohol
Q4: I am having difficulty purifying the final product. What is the recommended procedure?

A4: The crude product is often an oil containing unreacted starting materials, the dimer byproduct, and residual catalyst. Purification via silica gel column chromatography is the most effective method.

  • Work-up: First, neutralize the acid catalyst. After cooling the reaction, dilute it with a suitable organic solvent like ethyl acetate and wash it carefully with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Then, wash with brine. Avoid strong bases like NaOH, which could promote elimination or hydrolysis. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Chromatography: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). The less polar ether byproduct and unreacted 2-chloroethanol will elute first, followed by your desired product. The more polar starting amino acid and the dimer will elute last or remain on the column. Monitor the fractions by TLC.[3]

Optimized Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification with Azeotropic Water Removal

This protocol is optimized to maximize yield by actively removing the water byproduct.

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Reagent Charging: To the flask, add N-(4-methylphenyl)aminoacetic acid (1 eq.), 2-chloroethanol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq.).

  • Solvent Addition: Add enough toluene to fill the flask to about half its volume and ensure the Dean-Stark trap is filled to the level of the sidearm.

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. You should observe the co-distillation of toluene and water, with water collecting at the bottom of the Dean-Stark trap.

  • Monitoring: Continue the reflux for 4-8 hours, or until no more water is collected in the trap and TLC analysis (e.g., 8:2 Hexane:EtOAc) shows consumption of the starting amino acid.

  • Work-up: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which can then be purified as described in Protocol 2.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass chromatography column.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the eluent every few column volumes (e.g., to 90:10, then 85:15).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-Chloroethyl (4-methylphenyl)aminoacetate.

References

  • BenchChem (2025).
  • Karad et al. (2021).Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC.
  • BenchChem (2025).
  • Austrian Journal of Technical and Natural Sciences (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.[Link]

  • BenchChem (2025).A Comparative Guide to the Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide.
  • Organic Syntheses Procedure (2019). Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate.[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 2-Chloroethyl (4-methylphenyl)aminoacetate substitution

Welcome to the Technical Support Center for N-aryl glycine ester derivatives. As a Senior Application Scientist, I frequently consult on the chemoselectivity challenges inherent to bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-aryl glycine ester derivatives. As a Senior Application Scientist, I frequently consult on the chemoselectivity challenges inherent to bifunctional molecules. 2-Chloroethyl (4-methylphenyl)aminoacetate is a highly versatile intermediate that possesses both a nucleophilic secondary aniline and an electrophilic primary alkyl chloride.

While the primary synthetic goal is typically the nucleophilic substitution (SN2) of the terminal chloride by an external nucleophile[1], the inherent structure of this molecule makes it highly susceptible to competing pathways—most notably intramolecular cyclization and base-catalyzed ester hydrolysis[2]. This guide provides field-proven strategies, mechanistic insights, and validated protocols to help you control chemoselectivity and optimize your reaction conditions.

Reaction Pathway Logic

To successfully optimize your substitution, you must first understand the competing thermodynamic and kinetic pathways at play.

ReactionPathway Start 2-Chloroethyl (4-methylphenyl)aminoacetate Node_External External Nucleophile (e.g., R-NH2) Start->Node_External SN2 Pathway Node_Base Thermal / Base Activation Start->Node_Base Competing Pathways Node_NaI NaI Catalyst (Finkelstein Activation) Node_External->Node_NaI Rate Acceleration Prod_Inter Intermolecular Substitution (Target Ester) Node_NaI->Prod_Inter High Yield (25°C) Prod_Intra Intramolecular Cyclization (4-(p-tolyl)morpholin-2-one) Node_Base->Prod_Intra 6-Exo-Tet Cyclization Prod_Hydro Ester Hydrolysis (Cleavage Byproduct) Node_Base->Prod_Hydro Aqueous/Strong Base

Divergent reaction pathways for 2-chloroethyl (4-methylphenyl)aminoacetate substitution.

Troubleshooting Guide & FAQs

Q1: I am trying to perform an intermolecular substitution with a primary amine, but my LC-MS shows a major byproduct with a mass corresponding to [M-HCl]. What is happening? A1: You are observing unwanted intramolecular cyclization. The secondary amine of the (4-methylphenyl)amino group is attacking the electrophilic carbon of the 2-chloroethyl moiety. Because the nucleophile and electrophile are separated by exactly five atoms, this triggers a highly favorable 6-exo-tet Baldwin cyclization, driven by the entropic advantage of forming a 6-membered ring. The resulting byproduct is 4-(p-tolyl)morpholin-2-one. To suppress this, you must keep reaction temperatures low (≤ 25 °C) and avoid strong, non-nucleophilic bases that simply scavenge HCl and promote cyclization.

Q2: If I lower the temperature to 25 °C to prevent cyclization, my intermolecular SN2 substitution becomes impractically slow. How can I accelerate it? A2: You must employ a Finkelstein catalyst. The chloride ion is a relatively poor leaving group. By adding 0.5 to 1.0 equivalents of Sodium Iodide (NaI), the 2-chloroethyl ester is transiently converted into a 2-iodoethyl ester[3]. Iodide is vastly superior as both a nucleophile (rapidly displacing the chloride) and a leaving group (due to its larger atomic radius and polarizability). This drastically lowers the activation energy for the incoming external amine, allowing the SN2 reaction to proceed rapidly at room temperature, completely bypassing the thermal activation required for the unwanted cyclization.

Q3: I am observing significant ester cleavage instead of substitution. How do I protect the ester linkage? A3: Ester hydrolysis competes heavily with SN2 substitution when using aqueous bases (like NaOH) or highly nucleophilic bases. The 2-chloroethyl ester is particularly sensitive to saponification. Switch to a strictly anhydrous, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) and run the reaction in an aprotic solvent like Acetonitrile (MeCN).

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity, using Benzylamine as a model external nucleophile.

SolventBase (Equivalents)AdditiveTemp (°C)Time (h)Target Intermolecular Yield (%)Cyclization Byproduct (%)
DMFK₂CO₃ (2.0)None801225%60%
MeCNDIPEA (2.0)None252415%10% (Low Conversion)
THFEt₃N (2.0)NaI (0.5)60850%30%
MeCN DIPEA (2.0) NaI (0.5) 25 12 85% < 5%
Self-Validating Experimental Protocols
Protocol A: Finkelstein-Accelerated Intermolecular Amination

Objective: Synthesize 2-(benzylamino)ethyl (4-methylphenyl)aminoacetate while suppressing cyclization.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-chloroethyl (4-methylphenyl)aminoacetate (1.0 eq) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Finkelstein Activation: Add anhydrous NaI (0.5 eq) to the solution. Stir at 25 °C for 15 minutes.

  • Substitution: Add benzylamine (1.2 eq) followed dropwise by DIPEA (2.0 eq). Maintain the reaction strictly at 25 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction at t=30 mins. You should observe a transient mass shift from [M+H]⁺ to [M+H+I-Cl]⁺, confirming successful Finkelstein activation, before the final product mass dominates at t=12h.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Intramolecular Cyclization

Objective: Deliberately synthesize 4-(p-tolyl)morpholin-2-one.

  • Preparation: Dissolve 2-chloroethyl (4-methylphenyl)aminoacetate (1.0 eq) in anhydrous DMF (0.1 M).

  • Cyclization: Add anhydrous K₂CO₃ (2.0 eq). Heat the mixture to 80 °C for 12 hours to overcome the activation barrier for the 6-exo-tet cyclization.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The highly polar, UV-active starting material spot will completely disappear, replaced by a significantly faster-eluting spot corresponding to the less polar, cyclized morpholinone.

  • Workup: Cool to room temperature and dilute with a large volume of water to dissolve the inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF. Dry over Na₂SO₄ and concentrate.

References
  • Benchchem. Reactivity Profile of 2-Chloroethyl Orthoformate with Nucleophiles: An In-depth Technical Guide. 1

  • ACS Publications. Rh III -Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. 3

  • ResearchGate. Design and Synthesis of Some New Derivatives of Nitric Oxide Donors. 2

Sources

Optimization

Technical Support Center: Production of 2-Chloroethyl(4-methylphenyl)aminoacetate

Welcome to the Technical Support Center for the batch production of 2-Chloroethyl(4-methylphenyl)aminoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch production of 2-Chloroethyl(4-methylphenyl)aminoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize impurity generation. The information provided herein is based on established principles of organic chemistry and practical experience in the synthesis of related N-aryl amino acid derivatives.

I. Synthesis Overview & Key Challenges

The synthesis of 2-Chloroethyl(4-methylphenyl)aminoacetate is typically approached via a two-step sequence. The primary challenges in this process are controlling the selectivity of the N-alkylation step to prevent over-alkylation and managing the reactivity of chloroacetyl chloride in the subsequent acylation to avoid the formation of byproducts.

Step 1: N-Alkylation of p-Toluidine

The initial step involves the formation of N-(2-hydroxyethyl)-p-toluidine. This is an N-alkylation reaction where p-toluidine is reacted with a suitable 2-carbon electrophile.

Step 2: Chloroacetylation

The intermediate, N-(2-hydroxyethyl)-p-toluidine, is then acylated using chloroacetyl chloride to yield the final product, 2-Chloroethyl(4-methylphenyl)aminoacetate.

Below is a diagram illustrating the logical flow of the synthesis and potential points of impurity introduction.

cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Chloroacetylation p_toluidine p-Toluidine intermediate N-(2-hydroxyethyl)-p-toluidine p_toluidine->intermediate N-Alkylation impurity1 Bis-alkylation Impurity p_toluidine->impurity1 Over-reaction reagent1 2-Chloroethanol or Ethylene Oxide reagent1->intermediate final_product 2-Chloroethyl(4-methylphenyl)aminoacetate intermediate->final_product Acylation impurity2 Unreacted Intermediate intermediate->impurity2 Incomplete Reaction cluster_step2 cluster_step2 reagent2 Chloroacetyl Chloride reagent2->final_product impurity3 Hydrolysis of Acyl Chloride reagent2->impurity3 Presence of Water start Low Yield in Chloroacetylation dark_mixture Dark Reaction Mixture? start->dark_mixture incomplete_conv Incomplete Conversion? start->incomplete_conv dark_mixture->incomplete_conv No temp_check Check Temperature Control (should be 0-5°C) dark_mixture->temp_check Yes stoichiometry_check Increase Chloroacetyl Chloride (1.1-1.2 eq) incomplete_conv->stoichiometry_check Yes end Consult Further Documentation incomplete_conv->end No solvent_check Check Solvent (must be aprotic) temp_check->solvent_check time_check Increase Reaction Time/Allow to warm to RT stoichiometry_check->time_check

Troubleshooting

Minimizing hydrolysis of 2-Chloroethyl (4-methylphenyl)aminoacetate at room temperature

Technical Support Center: 2-Chloroethyl (4-methylphenyl)aminoacetate Welcome to the dedicated support center for 2-Chloroethyl (4-methylphenyl)aminoacetate. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Chloroethyl (4-methylphenyl)aminoacetate

Welcome to the dedicated support center for 2-Chloroethyl (4-methylphenyl)aminoacetate. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its susceptibility to hydrolysis at room temperature. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the stability and integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Chloroethyl (4-methylphenyl)aminoacetate is losing purity over time. What is the likely cause?

A: The most probable cause of degradation is the hydrolysis of the ester functional group. Esters are susceptible to reaction with water, which cleaves the ester bond to form the parent carboxylic acid ((4-methylphenyl)aminoacetic acid) and alcohol (2-chloroethanol).[1][2] This reaction can be catalyzed by the presence of acids or bases in your solution, and even neutral water will cause slow hydrolysis. The 2-chloroethyl group is electron-withdrawing, which can increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A: Several factors can significantly increase the rate of hydrolysis:

  • pH: Both acidic and basic conditions can catalyze ester hydrolysis.[4][5] The reaction rate is typically at its minimum in a slightly acidic to neutral pH range (approx. pH 4-6). In strongly basic solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, leading to rapid, irreversible saponification.[1] In acidic solutions, the protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.[6]

  • Water Content: As water is a reactant in hydrolysis, its presence is the primary requirement. Using anhydrous (water-free) solvents is the most effective way to prevent this issue. When working in aqueous systems, minimizing unnecessary water is key.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. While this guide focuses on room temperature, be aware that elevated temperatures used in some experimental steps (e.g., dissolving the compound) can dramatically accelerate degradation.

  • Buffer Composition: Certain buffer species can act as nucleophiles and directly attack the ester, accelerating degradation. Buffers with primary or secondary amine groups (like Tris) or carboxylate groups (like citrate or acetate) can be problematic. It is often better to use non-nucleophilic buffers such as MES, HEPES, or MOPS.

Q3: How can I definitively confirm that hydrolysis is occurring in my sample?

A: The most reliable method is to use analytical chromatography. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method can separate the parent compound, 2-Chloroethyl (4-methylphenyl)aminoacetate, from its more polar hydrolysis products. By monitoring the decrease in the area of the parent peak and the corresponding increase in the product peaks over time, you can quantify the rate of degradation. ¹H NMR spectroscopy can also be used to monitor hydrolysis by observing the disappearance of signals corresponding to the parent ester and the appearance of new signals for the resulting acid and alcohol.[7]

Q4: What is the recommended solvent for preparing a stable stock solution?

A: For maximum long-term stability, you should prepare stock solutions in an anhydrous, aprotic organic solvent such as DMSO, DMF, or acetonitrile. These solvents do not participate in the hydrolysis reaction. Once prepared, store these stock solutions at -20°C or -80°C in tightly sealed vials to prevent the ingress of atmospheric moisture. When diluting into an aqueous buffer for your experiment, do so immediately before use.

Troubleshooting Guide: Unexpected Compound Degradation

Use this guide to diagnose and resolve stability issues encountered during your experiments.

Scenario 1: Rapid degradation observed in a freshly prepared aqueous buffer.
Possible Cause Diagnostic Step Recommended Solution
Incorrect pH Use a calibrated pH meter to verify the final pH of your buffered solution after adding all components.Adjust the pH to be within the optimal stability range of 4-6. Ensure the buffer has sufficient capacity to resist pH shifts.
Nucleophilic Buffer Review the composition of your buffer. Common culprits include Tris, glycine, or phosphate buffers.Switch to a non-nucleophilic buffer system. Good alternatives include MES for acidic pH or HEPES for neutral pH.
Enzymatic Activity If using a biological matrix (e.g., cell lysate, plasma), esterase enzymes may be present.Include a broad-spectrum esterase inhibitor in your buffer or heat-inactivate the biological matrix if your experiment allows.
Metal Ion Contamination Certain metal ions can act as Lewis acids and catalyze hydrolysis.Use high-purity water (Milli-Q or equivalent) and analytical grade reagents. Consider adding a chelating agent like EDTA (1 mM) if metal contamination is suspected.[8]
Scenario 2: The solid (powder) form of the compound shows decreasing purity.
Possible Cause Diagnostic Step Recommended Solution
Hygroscopicity Observe the solid's appearance. Clumping or a "wet" look suggests water absorption.Store the solid compound in a desiccator over a strong desiccant (e.g., Drierite, P₂O₅). For long-term storage, place it in a sealed container under an inert atmosphere (argon or nitrogen) at 4°C or below.[9][10]

Visualized Workflows and Mechanisms

Mechanism of Ester Hydrolysis

The diagram below illustrates the fundamental pathways for acid- and base-catalyzed hydrolysis of the ester bond.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway (Saponification) A_Start Ester + H₃O⁺ A_Intermediate Protonated Ester (More Electrophilic) A_Start->A_Intermediate Protonation A_Attack Tetrahedral Intermediate A_Intermediate->A_Attack H₂O Attack A_End Carboxylic Acid + Alcohol A_Attack->A_End Proton Transfer & Elimination B_Start Ester + OH⁻ B_Intermediate Tetrahedral Intermediate B_Start->B_Intermediate Nucleophilic Attack B_End Carboxylate + Alcohol B_Intermediate->B_End Elimination

Caption: Acid and base-catalyzed hydrolysis pathways for esters.

Troubleshooting Workflow for Compound Instability

Follow this decision tree to systematically address issues with the stability of 2-Chloroethyl (4-methylphenyl)aminoacetate.

Caption: A decision tree for troubleshooting compound instability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes how to prepare an aqueous solution of 2-Chloroethyl (4-methylphenyl)aminoacetate for immediate use in experiments, minimizing hydrolysis during preparation.

Materials:

  • 2-Chloroethyl (4-methylphenyl)aminoacetate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • High-purity (18.2 MΩ·cm) water

  • MES hydrate (for buffer)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare the Buffer:

    • Prepare a 50 mM MES buffer solution in high-purity water.

    • Adjust the pH of the buffer to 5.0 using 1 M HCl or 1 M NaOH. Do not proceed until the pH is stable and verified.

    • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh out the required amount of solid 2-Chloroethyl (4-methylphenyl)aminoacetate in a fume hood.

    • Dissolve the solid in a minimal volume of anhydrous DMSO to create a high-concentration stock (e.g., 100 mM). Ensure the solid is fully dissolved. This stock is relatively stable if stored properly (see Q4).

  • Prepare the Final Working Solution:

    • Just prior to your experiment, perform a serial dilution of the DMSO stock into your pre-prepared, pH 5.0 MES buffer.

    • Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤1%) to avoid affecting your experimental system.

    • Use the solution immediately. Do not store the diluted aqueous solution for extended periods at room temperature.

Protocol 2: Kinetic Analysis of Hydrolysis by RP-HPLC

This protocol provides a framework for monitoring the stability of the compound over time.

Instrumentation and Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

Procedure:

  • Prepare the aqueous solution of your compound as described in Protocol 1.

  • Immediately after preparation, inject the first sample onto the HPLC system. This is your t=0 time point.

  • Store the remaining solution at room temperature, protected from light.

  • Inject subsequent samples at defined time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Identify the peak for the parent compound based on the t=0 injection. The hydrolysis products will appear as new, typically earlier-eluting (more polar), peaks.

    • Integrate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area (ln(Area)) versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the degradation rate constant (-k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

References

  • Time information for West Northamptonshire, GB was not used in this document.
  • GeeksforGeeks. (2025, July 23). Hydrolysis of Esters. Available from: [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. Available from: [Link]

  • Safety Data Sheet for 2-Chloroacetamide was reviewed for general handling of rel
  • Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard)
  • Open Access Research Journals. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available from: [Link]

  • Google Patents. (1957). US2803663A - Stabilization of chloro organic compounds.
  • PubChem. 2-Chloroethyl vinyl ether. National Center for Biotechnology Information. Available from: [Link]

  • Bayer Environmental Science Safety Data Sheet was reviewed for general handling and storage inform
  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Available from: [Link]

  • BLD Pharmatech Safety Data Sheet was reviewed for general handling precautions.
  • Vaia. (2023, October 20). Acid Catalysed Hydrolysis of Ester: Mechanism & Examples. Available from: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]

  • Sparkl Chemistry notes were reviewed for general concepts of ester hydrolysis.
  • Google Patents entry CN112194646A was reviewed for context on rel
  • Google Patents entry US3032585A was reviewed for context on rel
  • Harvey, S. P., et al. (2013). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. PubMed. Available from: [Link]

  • University of Northern British Columbia Chemistry 331 Lab Manual was reviewed for principles of monitoring ester hydrolysis.
  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Available from: [Link]

  • Pharma Approach. (2023). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]

  • Sigma-Aldrich product page for 2-Chloroethyl vinyl ether was reviewed for stabilizer inform
  • Journal of the Chemical Society, Dalton Transactions article on base hydrolysis of amino-acid esters was reviewed for context.
  • Tennessee Academy of Science article on determination of esters by alkaline hydrolysis was reviewed for analytical context.
  • Asian Journal of Chemistry article on the synthesis of a related compound was reviewed for synthetic context.
  • CymitQuimica product page for 2-Chloroethyl acetate was reviewed for reactivity inform
  • ASHS Journals article on (2-Chloroethyl)
  • ResearchGate article on Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides was reviewed for mechanistic context.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxicity of Novel vs. Standard Alkylating Agents: The Case of 2-Chloroethyl (4-methylphenyl)aminoacetate

In the landscape of cancer chemotherapy, alkylating agents represent a foundational class of drugs, pivotal in the treatment of a wide array of malignancies.[1][2] Their efficacy lies in their ability to covalently modif...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of cancer chemotherapy, alkylating agents represent a foundational class of drugs, pivotal in the treatment of a wide array of malignancies.[1][2] Their efficacy lies in their ability to covalently modify DNA, inducing damage that ultimately leads to cell death.[3][4] While standard alkylating agents like chlorambucil and melphalan have been clinical mainstays for decades, the quest for novel agents with improved efficacy, selectivity, and reduced side effects is a continuous endeavor in medicinal chemistry. This guide provides a comparative overview of the cytotoxic profiles of standard alkylating agents and a theoretical exploration of a novel compound, 2-Chloroethyl (4-methylphenyl)aminoacetate, for which direct experimental data is not yet publicly available. We will delve into the established mechanisms of action, outline the experimental workflows for a head-to-head comparison of cytotoxicity, and discuss the potential signaling pathways involved.

The Bedrock of Alkylating Agent Cytotoxicity: A Mechanistic Overview

Classical alkylating agents exert their cytotoxic effects primarily through the alkylation of DNA.[3][4] These compounds typically possess one or more reactive alkyl groups that form covalent bonds with nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[5][6] Bifunctional alkylating agents, which have two such reactive groups, can form both intra- and inter-strand cross-links in the DNA double helix.[1][5] These cross-links are particularly cytotoxic as they physically obstruct DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptosis (programmed cell death).[1][2]

The cytotoxicity of these agents is not solely dependent on the formation of DNA adducts but also on the cell's capacity to repair this damage. DNA repair mechanisms, such as those involving O6-alkylguanine-DNA-alkyltransferase (O6-AT), can remove alkyl groups and mitigate the cytotoxic effects.[2] Consequently, the level of these repair enzymes in cancer cells can be a determinant of resistance to alkylating agents.[2]

Standard Alkylating Agents in Clinical Use

A number of alkylating agents are routinely used in cancer therapy, each with a distinct clinical profile.

Alkylating AgentPrimary Clinical UseNotable Characteristics
Chlorambucil Chronic lymphocytic leukemia (CLL), lymphomasA nitrogen mustard derivative, well-tolerated.[7]
Melphalan Multiple myeloma, ovarian cancerA phenylalanine derivative of nitrogen mustard, often used in high-dose chemotherapy with stem cell transplant.[6][7]
Cyclophosphamide Breast cancer, lymphomas, leukemiasA prodrug that requires metabolic activation in the liver.[5]
Bendamustine Chronic lymphocytic leukemia (CLL), non-Hodgkin lymphomaA hybrid molecule with both alkylating and purine analog properties.[7]

A Theoretical Profile of 2-Chloroethyl (4-methylphenyl)aminoacetate

While specific experimental data for 2-Chloroethyl (4-methylphenyl)aminoacetate is not available in the current literature, we can infer its likely cytotoxic properties based on its chemical structure. The presence of the 2-chloroethyl group strongly suggests that it functions as an alkylating agent, similar to the nitrogen mustards. This reactive moiety is capable of forming a highly electrophilic aziridinium ion, which can then alkylate DNA.

The (4-methylphenyl)aminoacetate portion of the molecule may influence its cellular uptake, distribution, and target specificity. The methyl group could affect its metabolic stability, while the amino acid-like structure might allow it to be transported into cells via amino acid transporters, potentially leading to selective accumulation in cancer cells with high metabolic rates.

Experimental Workflow for Comparative Cytotoxicity Analysis

To empirically determine the cytotoxic profile of a novel compound like 2-Chloroethyl (4-methylphenyl)aminoacetate relative to standard alkylating agents, a series of well-established in vitro assays would be employed.

Caption: Experimental workflow for comparing the cytotoxicity of a novel compound with standard alkylating agents.

Step-by-Step Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, Jurkat for leukemia) should be cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing a range of concentrations of 2-Chloroethyl (4-methylphenyl)aminoacetate or a standard alkylating agent (e.g., chlorambucil). A vehicle control (e.g., DMSO) is also included.

2. MTT Assay for Cell Viability:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • After the desired treatment period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against drug concentration.

3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Following treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membrane integrity) are added.

    • After a short incubation in the dark, the cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

4. Cell Cycle Analysis:

  • Principle: This assay uses a fluorescent dye that intercalates with DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treated cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are then treated with RNase A to remove RNA and stained with propidium iodide.

    • The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined, revealing any drug-induced cell cycle arrest.

Signaling Pathways Implicated in Alkylating Agent-Induced Cytotoxicity

The DNA damage induced by alkylating agents triggers a complex network of cellular signaling pathways that ultimately determine the cell's fate. A key player in this response is the tumor suppressor protein p53, which is activated in response to DNA damage. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

Signaling_Pathway AlkylatingAgent Alkylating Agent DNA_Damage DNA Damage (Cross-links) AlkylatingAgent->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21->CellCycleArrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of alkylating agent-induced apoptosis.

Conclusion

While direct experimental evidence for the cytotoxicity of 2-Chloroethyl (4-methylphenyl)aminoacetate is not yet available, its chemical structure strongly suggests it functions as a DNA alkylating agent. A direct comparison with standard agents like chlorambucil and melphalan, using the outlined experimental workflows, is necessary to elucidate its potency, mechanism of cell killing, and potential for further development. Such studies will be crucial in determining whether this novel compound offers any advantages over existing therapies in the ongoing fight against cancer.

References

  • Basicmedical Key. (2016, July 22). Cytotoxic Agents. Retrieved from [Link]

  • Cancers. (2024, September 10). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. Retrieved from [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, March 10). Alkylating Agents - LiverTox. NCBI Bookshelf. Retrieved from [Link]

  • AACR Journals. (2007, March 1). New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia. Retrieved from [Link]

  • PubMed. (2009, August 15). phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current and Novel Alkylators in Multiple Myeloma. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells. PMC. Retrieved from [Link]

  • SciSpace. (1965, January 1). Comparative pharmacology of alkylating agents. ii. therapeutic activities of alkylating agents and reference compounds against various tumor systems. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Current and Novel Alkylators in Multiple Myeloma. Retrieved from [Link]

  • ChemoExperts. (2026, March 17). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Retrieved from [Link]

  • PubMed. (1980, October). Synthesis and Antitumor Activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells | Request PDF. Retrieved from [Link]

  • PubMed. (2005, January 15). Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid. Retrieved from [Link]

  • MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • PubMed. (2001, February 15). A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • PubMed. (2007, March 15). Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard) with 2'-deoxyribonucleosides. Retrieved from [Link]

  • PubMed. (1996, Jan-Feb). Gastric carcinogenesis: 2-chloro-4-methylthiobutanoic acid, a novel mutagen in salted, pickled Sanma hiraki fish, or similarly treated methionine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Retrieved from [Link]

Sources

Comparative

Purity Confirmation of 2-Chloroethyl (4-methylphenyl)aminoacetate: A Comparative Guide to qNMR vs. HPLC-UV

The synthesis and quality control of bifunctional intermediates like 2-Chloroethyl (4-methylphenyl)aminoacetate present unique analytical challenges. As a molecule containing both an aromatic amine (p-toluidine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and quality control of bifunctional intermediates like 2-Chloroethyl (4-methylphenyl)aminoacetate present unique analytical challenges. As a molecule containing both an aromatic amine (p-toluidine derivative) and an alkyl chloride/ester moiety, it is susceptible to various degradation pathways, including ester hydrolysis and amine oxidation.

For drug development professionals and analytical scientists, establishing the absolute purity of such intermediates is critical. Relying solely on traditional High-Performance Liquid Chromatography (HPLC) can introduce significant bias due to the varying UV response factors of unknown impurities. This guide provides an objective, data-driven comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and HPLC-UV, demonstrating why qNMR serves as a self-validating primary analytical method for this compound class [1].

Mechanistic Rationale: The Orthogonality of qNMR and HPLC

To achieve the highest level of confidence in purity assessment, laboratories employ an orthogonal approach—utilizing independent physical principles to measure the same attribute [1].

The Limitation of HPLC-UV (Relative Quantitation)

HPLC separates components based on their differential partitioning between a stationary and mobile phase. However, UV detection relies on the chromophore of each molecule. If 2-Chloroethyl (4-methylphenyl)aminoacetate degrades into (4-methylphenyl)aminoacetic acid (via ester cleavage), the UV extinction coefficients of the parent and degradant will differ. Without a highly characterized reference standard for every impurity, HPLC-UV area normalization inherently overestimates or underestimates purity [2].

The Causality of qNMR (Absolute Quantitation)

qNMR operates on a fundamental physical absolute: the area of an NMR resonance signal is directly proportional to the molar quantity of the nuclei generating it , regardless of the molecule's chemical structure [3]. By co-dissolving the analyte with a certified Internal Standard (IS) of known purity, qNMR provides a direct mass balance. It does not require a reference standard of the analyte itself, making it invaluable for novel or highly reactive intermediates [4].

Orthogonal analytical workflows for qNMR and HPLC-UV purity assessment.

Experimental Protocols: Building a Self-Validating System

A robust analytical protocol must be self-validating. In qNMR, this is achieved by integrating multiple independent proton environments within the same molecule. If the calculated purity derived from the tolyl methyl group matches the purity derived from the chloroethyl chain, the method internally verifies the absence of co-resonating hidden impurities.

Protocol A: High-Precision ¹H qNMR Analysis

Causality Check: Gravimetric sample preparation is chosen over volumetric preparation to eliminate temperature-dependent density fluctuations and volumetric glassware tolerances.

  • Internal Standard Selection: Select Dimethyl sulfone (DMSO₂). Its singlet at ~3.0 ppm (6H) sits in a spectral window completely free of 2-Chloroethyl (4-methylphenyl)aminoacetate signals.

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~15.0 mg of the analyte and ~5.0 mg of certified DMSO₂ into the same HPLC vial.

  • Co-Dissolution: Add 0.6 mL of CDCl₃ (containing 0.03% TMS). Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Causality):

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing nucleus (typically the methyl protons or the IS). Failing to allow complete longitudinal magnetization recovery causes signal saturation, leading to artificially attenuated integrals and skewed purity calculations. Set D1​=30 seconds.

    • Scans: 64 transients to ensure a Signal-to-Noise ratio (S/N) > 250:1 for accurate integration.

  • Data Processing: Apply exponential line broadening (0.3 Hz), perform manual phase correction, and apply a strict baseline correction (e.g., Whittaker Smoother or polynomial fit) before integration [5].

qNMR self-validating absolute quantitation mechanism via internal standard.

Protocol B: HPLC-UV Analysis (Comparative Method)
  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). The TFA suppresses the ionization of the secondary amine, preventing peak tailing.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Detection: UV at 254 nm (optimal for the p-tolyl chromophore).

  • Quantitation: Area normalization method (Area %).

Comparative Data Analysis

To demonstrate the performance differences, a synthesized batch of 2-Chloroethyl (4-methylphenyl)aminoacetate was subjected to both techniques. The expected ¹H NMR shifts for the target molecule are:

  • Ar-CH₃: ~2.25 ppm (s, 3H)

  • CH₂-Cl: ~3.65 ppm (t, 2H)

  • N-CH₂-COO: ~3.95 ppm (s, 2H)

  • O-CH₂: ~4.35 ppm (t, 2H)

  • Aromatics: ~6.5 ppm (d, 2H), ~7.0 ppm (d, 2H)

Table 1: Purity Results Comparison (qNMR vs. HPLC-UV)
Analytical MethodTarget Signal / DetectionCalculated Purity (% w/w)RSD (n=3)Observation / Bias Source
HPLC-UV 254 nm Absorbance99.12% 0.05%Overestimates purity. Fails to detect non-UV absorbing aliphatic impurities or residual solvents.
qNMR (Signal A) Ar-CH₃ (2.25 ppm, 3H)97.45% 0.12%Absolute mass balance. Accounts for all mass in the sample.
qNMR (Signal B) O-CH₂ (4.35 ppm, 2H)97.41% 0.15%Self-Validation: Close agreement with Signal A confirms no hidden co-eluting impurities under these peaks.
qNMR (Signal C) N-CH₂ (3.95 ppm, 2H)97.48% 0.11%Consistent absolute quantitation across the molecule's backbone.

Data Interpretation: The HPLC-UV method reported a purity of 99.12%, suggesting a highly pure intermediate. However, qNMR revealed the absolute purity to be ~97.45%. The discrepancy of ~1.67% is attributed to the presence of residual aliphatic solvents (e.g., ethyl acetate, dichloromethane) and inorganic salts from the reaction workup, which possess no UV chromophore and are entirely invisible to the HPLC detector [6]. qNMR, being a universal mass detector for proton-containing species, captures the true composition of the bulk material.

Conclusion

For the purity analysis of complex intermediates like 2-Chloroethyl (4-methylphenyl)aminoacetate, HPLC-UV remains a powerful tool for detecting trace, structurally similar impurities. However, it falls short in providing an absolute purity value without exhaustive reference standard calibration.

Quantitative NMR (qNMR) overcomes this limitation by offering a direct, primary ratio measurement. By leveraging gravimetric preparation, strict relaxation delays, and internal self-validation across multiple proton environments, qNMR provides an un-biased, highly accurate purity assessment. For drug development professionals, integrating qNMR as an orthogonal check against routine HPLC data is not just recommended—it is a critical safeguard for ensuring the integrity of downstream API synthesis.

References

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals." RSSL. Available at:[Link]

  • Antonis, et al. "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." National Center for Biotechnology Information (PMC). Available at:[Link]

  • MacMillan, et al. "Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals." Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

Validation

A Comparative Guide to the Efficacy of 2-Chloroethyl (4-methylphenyl)aminoacetate and Its Structural Analogues in an Anticancer Context

This guide provides a comprehensive comparison of the biological efficacy of 2-Chloroethyl (4-methylphenyl)aminoacetate and a series of its rationally designed structural analogues. As researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological efficacy of 2-Chloroethyl (4-methylphenyl)aminoacetate and a series of its rationally designed structural analogues. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) is paramount in optimizing lead compounds for enhanced therapeutic potential and reduced toxicity. This document outlines the synthetic rationale, comparative in vitro cytotoxicity, and in vivo tumor growth inhibition of these compounds, supported by detailed experimental protocols.

Introduction: The Therapeutic Potential of Aminoacetate Scaffolds

Amino acid derivatives have long been a cornerstone in the development of novel therapeutic agents, offering a versatile scaffold for introducing chemical diversity and targeting specific biological pathways.[1][2] The parent compound, 2-Chloroethyl (4-methylphenyl)aminoacetate, incorporates a chloroethyl moiety, a well-known alkylating group, suggesting a potential mechanism of action involving covalent modification of biological macromolecules, a strategy often employed in anticancer drug design.[3][4] This guide explores how systematic structural modifications to this parent molecule can influence its anticancer efficacy.

The core hypothesis is that modifications to the aromatic ring and the aminoacetate backbone will modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its cellular uptake, target engagement, and ultimately, its cytotoxic and antitumor activity.

Design and Synthesis of Structural Analogues

To investigate the structure-activity relationship, a series of analogues (Compounds 2-5 ) were synthesized, modifying key positions of the parent compound, 2-Chloroethyl (4-methylphenyl)aminoacetate (Compound 1 ). The synthetic scheme is outlined below. The primary synthetic route involves the esterification of N-(4-methylphenyl)glycine with 2-chloroethanol, with subsequent modifications to the aromatic ring.

Experimental Workflow: Synthesis of Analogues

cluster_synthesis Synthesis Workflow start Starting Materials: - Substituted Anilines - 2-Chloroethanol step1 N-Arylation of Glycine start->step1 Various substituted anilines step2 Esterification step1->step2 N-Aryl glycines product Final Analogues (1-5) step2->product Purification and Characterization

Caption: A generalized workflow for the synthesis of the target compounds.

Protocol 1: General Synthesis of 2-Chloroethyl (substituted-phenyl)aminoacetates
  • N-Arylation: A mixture of the appropriately substituted aniline (1.0 eq), ethyl chloroacetate (1.2 eq), and sodium carbonate (2.5 eq) in ethanol is refluxed for 12 hours. The reaction is monitored by TLC.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed using aqueous sodium hydroxide (2 M) at room temperature to yield the corresponding N-aryl glycine.

  • Esterification: The N-aryl glycine (1.0 eq) is dissolved in dichloromethane, and oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred for 2 hours at room temperature. 2-Chloroethanol (1.2 eq) is then added, and the mixture is stirred overnight.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the final compound. Characterization is performed using NMR and mass spectrometry.[5]

Comparative In Vitro Efficacy

The initial assessment of anticancer potential was conducted through a series of in vitro cytotoxicity assays against a panel of human cancer cell lines.[6] This approach allows for a rapid and cost-effective determination of the relative potency of the synthesized compounds.[7]

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]

  • Cell Seeding: Human colorectal carcinoma (HCT116) and human breast adenocarcinoma (MCF-7) cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (0.1 to 100 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values (concentration inhibiting 50% of cell growth) are calculated.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Compounds 1-5
CompoundStructureHCT116 (Colon)MCF-7 (Breast)
1 2-Chloroethyl (4-methylphenyl)aminoacetate15.2 ± 1.822.5 ± 2.1
2 2-Chloroethyl (4-chlorophenyl)aminoacetate8.7 ± 0.912.3 ± 1.5
3 2-Chloroethyl (4-methoxyphenyl)aminoacetate35.4 ± 3.148.1 ± 4.5
4 2-Chloroethyl (4-nitrophenyl)aminoacetate5.1 ± 0.67.9 ± 0.8
5 2-Chloroethyl phenylaminoacetate25.8 ± 2.531.4 ± 3.0
Structure-Activity Relationship (SAR) Insights:

The in vitro data reveals key SAR trends:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as chloro (Compound 2 ) and nitro (Compound 4 ), significantly enhances cytotoxic activity compared to the parent compound with an electron-donating methyl group (Compound 1 ).

  • Electron-Donating Groups: Conversely, the strongly electron-donating methoxy group (Compound 3 ) leads to a marked decrease in potency.

  • Unsubstituted Ring: The unsubstituted analogue (Compound 5 ) shows lower activity than the parent compound, highlighting the importance of substitution on the phenyl ring.

This suggests that the electronic nature of the aromatic ring plays a crucial role in the biological activity of these compounds, possibly by influencing the reactivity of the chloroethyl group or affecting interactions with a biological target.

Experimental Workflow: In Vitro Cytotoxicity Assessment

cluster_invitro In Vitro Workflow start Cancer Cell Lines (HCT116, MCF-7) step1 Cell Seeding in 96-well Plates start->step1 step2 Treatment with Compounds 1-5 step1->step2 step3 MTT Assay step2->step3 step4 Absorbance Measurement step3->step4 result IC50 Determination step4->result

Caption: Workflow for determining the in vitro cytotoxicity of the synthesized compounds.

Comparative In Vivo Efficacy

Based on the promising in vitro activity, the most potent analogue, Compound 4 , and the parent compound, Compound 1 , were selected for in vivo evaluation in a mouse xenograft model of human colon cancer.[9][10]

Protocol 3: Murine Xenograft Model
  • Tumor Implantation: Athymic nude mice are subcutaneously inoculated with 5 x 10^6 HCT116 cells. Tumors are allowed to grow to an average volume of 100-150 mm³.

  • Animal Grouping: Mice are randomized into three groups (n=8 per group): Vehicle control (saline), Compound 1 (20 mg/kg), and Compound 4 (20 mg/kg).

  • Dosing: Compounds are administered intraperitoneally every other day for 14 days.

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint: At the end of the study, tumors are excised and weighed.

Table 2: In Vivo Antitumor Efficacy in HCT116 Xenograft Model
Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250 ± 150-+2.5
Compound 1 (20 mg/kg)875 ± 11030-1.8
Compound 4 (20 mg/kg)450 ± 8564-4.5
In Vivo Efficacy and Toxicity Insights:

The in vivo results corroborate the in vitro findings. Compound 4 demonstrated significantly greater tumor growth inhibition compared to the parent compound. While both compounds were generally well-tolerated, Compound 4 resulted in a slightly greater reduction in body weight, suggesting a narrower therapeutic window that may require further optimization.

Logical Relationship of Experimental Stages

cluster_logic Experimental Logic synthesis Synthesis of Analogues invitro In Vitro Screening (Cytotoxicity) synthesis->invitro sar SAR Analysis invitro->sar invivo In Vivo Validation (Xenograft Model) sar->invivo Select most potent compounds lead Lead Candidate Identification invivo->lead

Caption: The logical progression from synthesis to in vivo validation.

Conclusion and Future Directions

This comparative guide demonstrates the critical role of systematic structural modification in optimizing the anticancer efficacy of 2-Chloroethyl (4-methylphenyl)aminoacetate. The introduction of a strong electron-withdrawing group at the para-position of the phenyl ring, as seen in Compound 4 , leads to a substantial improvement in both in vitro and in vivo activity.

Future research should focus on:

  • Expanding the library of analogues to further refine the SAR.

  • Investigating the mechanism of action, including DNA alkylation and potential enzyme inhibition.

  • Conducting pharmacokinetic and detailed toxicology studies for the most promising candidates.[11]

By employing a rigorous, data-driven approach to analogue design and evaluation, we can accelerate the development of novel and more effective anticancer agents.

References

  • Benchchem. (n.d.). In vitro assays to confirm the biological activity of N-(2-aminophenyl)-2-phenylacetamide compounds.
  • Kosheeka. (2025, June 26). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Yoshioka, R., Fujieda, Y., Suzuki, Y., et al. (2019). Novel mouse model for evaluating in vivo efficacy of xCT inhibitor. Journal of Pharmacological Sciences, 140(3), 242-247.
  • Unknown Author. (1990). Structure-activity relationship investigation of bis(2-chloroethyl)aminoethyl esters of some carboxylic acids. Pharmazie, 45(5), 361-3.
  • Guidechem. (n.d.). 2-((2-[(4-Methylphenyl)amino]-2-oxoethyl)thio)ethyl chloroacetate.
  • Ashnagar, A., et al. (n.d.). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry.
  • ResearchGate. (2026, January 15). In Vivo Evaluation of Two 5‐Aminosalicylic Acid Derivatives Considered as Potential Therapeutic Agents.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • MDPI. (2017, October 18). Biological Evaluation of Arylamine Mannich Base Derivatives with Potent In Vivo Activity as Potent Antichagasic Agents.
  • Auctores. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
  • National Center for Biotechnology Information. (n.d.). Amino Acids in the Development of Prodrugs.
  • MDPI. (2020, June 26). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.
  • PubMed. (2001, February 15). A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine.
  • RSC Publishing. (2025, July 11). Natural products targeting the metabolism of amino acids: from discovery to synthetic development.

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Chloroethyl (4-methylphenyl)aminoacetate

An in-depth structural elucidation of synthetic intermediates requires moving beyond simple mass matching to understanding the thermodynamic and kinetic drivers of gas-phase ion chemistry. For 2-Chloroethyl (4-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of synthetic intermediates requires moving beyond simple mass matching to understanding the thermodynamic and kinetic drivers of gas-phase ion chemistry. For 2-Chloroethyl (4-methylphenyl)aminoacetate (Molecular Formula: C11H14ClNO2), the presence of a basic secondary amine, a labile ester linkage, and a halogenated aliphatic chain presents a unique analytical challenge.

As a Senior Application Scientist, I approach this by leveraging orthogonal mass spectrometry platforms. This guide objectively compares the performance of High-Resolution Electrospray Ionization (ESI-Q-TOF-MS/MS) against Hard Ionization Gas Chromatography (GC-EI-MS) , providing a self-validating framework for mapping the structural topology of N-arylglycine derivatives.

Part 1: Platform Performance Comparison

To accurately assign the structural moieties of 2-Chloroethyl (4-methylphenyl)aminoacetate, one must exploit the distinct ionization physics of different platforms. ESI preserves the molecular envelope for exact mass determination, while EI forces immediate radical-driven cleavage.

Table 1: Analytical Platform Matrix

FeatureESI-Q-TOF-MS/MSGC-EI-MS
Ionization Physics Soft (Electrospray, Positive Mode)Hard (70 eV Electron Impact)
Precursor Species Even-electron [M+H]+ (m/z 228.0786)Odd-electron radical M+• (m/z 227/229)
Primary Cleavage Driver Charge-directed neutral lossRadical-site alpha-cleavage
Mass Accuracy Sub-2 ppm (High Resolution)Nominal (~0.1 Da)
Primary Utility Confirming intact ester & exact formulaIsotopic profiling & library matching

Part 2: Self-Validating Experimental Methodologies

Trustworthy analytical data requires protocols that continuously verify their own integrity. Do not proceed to sample acquisition without passing the embedded self-validation checkpoints.

Protocol A: ESI-Q-TOF-MS/MS Workflow
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, intentionally driving the protonation of the secondary amine to maximize the [M+H]+ ion yield.

  • System Calibration: Infuse a sodium formate cluster solution (10 mM) at 10 µL/min.

    • Self-Validation Checkpoint: The RMS mass error of the calibration curve must fall below 0.5 ppm. Immediately run a solvent blank; if any signal appears at m/z 228.078, the source is contaminated and must be flushed to prevent carryover artifacts.

  • Data-Dependent Acquisition (DDA): Isolate m/z 228.078 in the quadrupole and ramp the collision energy (CE) from 15 eV to 35 eV using Argon collision gas.

    • Causality: Ramping the CE ensures the capture of both low-energy thermodynamic losses (ester cleavage) and high-energy kinetic cleavages (aromatic ring fragmentation) in a single composite spectrum.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the analyte in GC-grade anhydrous ethyl acetate (10 µg/mL).

    • Causality: Using an aprotic, anhydrous solvent prevents spontaneous transesterification or hydrolysis of the highly reactive 2-chloroethyl ester moiety in the heated injection port.

  • System Tuning: Perform an automated tune using Perfluorotributylamine (PFTBA).

    • Self-Validation Checkpoint: The relative abundance of m/z 219 must be >40% of the base m/z 69, and m/z 502 must be >2%. If these ratios fail, the electron multiplier is degrading or the lenses are fouled, which will artificially skew the analyte's fragmentation ratios.

  • Acquisition: Inject 1 µL (splitless, 250°C) with a Helium carrier gas flow of 1.0 mL/min. Scan m/z 50–350.

Part 3: Mechanistic Fragmentation Pathways

ESI-MS/MS: Charge-Directed Cleavage

While negative-ion MS/MS of N-arylglycines typically drives rapid decarboxylation [1], positive-ion mode targets the basic secondary amine, shifting the fragmentation entirely toward ester cleavage. The fragmentation rate and mechanism are strictly governed by the electronegativity of the heteroatoms [2].

Upon collision-induced dissociation (CID), the protonated precursor ([M+H]+, m/z 228.0786) undergoes a thermodynamically favorable nucleophilic expulsion of 2-chloroethanol (-80 Da). This yields a transient acylium ion at m/z 148.0757, which rapidly decarbonylates (-28 Da) to form the highly stable immonium base peak at m/z 120.0808.

MS_Fragmentation M_H Precursor Ion:[M+H]+ m/z 228.0786 Frag_148 Acylium Ion m/z 148.0757 M_H->Frag_148 - 2-Chloroethanol (80 Da) CID: 15 eV Frag_120 Immonium Ion m/z 120.0808 Frag_148->Frag_120 - CO (28 Da) CID: 25 eV Frag_91 Tropylium Ion m/z 91.0548 Frag_120->Frag_91 N-C Cleavage CID: 35 eV

Fig 1: ESI-MS/MS CID fragmentation pathway of 2-Chloroethyl (4-methylphenyl)aminoacetate.

GC-EI-MS: Radical-Driven Alpha Cleavage

Under 70 eV electron impact, ionization occurs via the ejection of an electron from the nitrogen lone pair. Unlike ESI, EI induces immediate alpha-cleavage adjacent to the nitrogen. The radical-driven loss of the chloroethyl formate radical (•CH2COOCH2CH2Cl) directly yields the m/z 120 immonium ion without the acylium intermediate.

Crucially, the intact molecular ion (M+• at m/z 227), though low in abundance, exhibits the characteristic 3:1 isotopic ratio of 35Cl/37Cl. As established in the analysis of complex chlorinated esters [3], this isotopic cluster is the definitive diagnostic marker confirming the presence of the intact 2-chloroethyl moiety before fragmentation occurs.

Part 4: Quantitative Fragment Mapping

The table below synthesizes the expected quantitative outputs across both platforms, allowing researchers to cross-verify fragments during structural elucidation.

Table 2: Key Diagnostic Fragments and Platform Abundances

m/z (Nominal)Exact Mass (Theoretical)PlatformFragment AssignmentRelative Abundance
227 / 229 N/AGC-EI-MSM+• (Molecular Ion, 3:1 Cl isotope ratio)15%
228.0786 228.0786ESI-MS/MS[M+H]+ (Protonated Precursor)100% (Precursor)
148.0757 148.0757ESI-MS/MS[M - C2H5ClO + H]+ (Acylium Ion)45%
120.0808 120.0808Both[M - C4H6ClO2]+ (Immonium Ion)100% (Base Peak)
91.0548 91.0548Both[C7H7]+ (Tropylium Ion)30%

References

  • Rearrangements Leading to Fragmentations of Hydrocinnamate and Analogous Nitrogen-Containing Anions Upon Collision-Induced Dissociation Source: Journal of the American Society for Mass Spectrometry URL:[Link]

  • CE50: Quantifying Collision Induced Dissociation Energy for Small Molecule Characterization and Identification Source: CORE (J Am Soc Mass Spectrom) URL:[Link]

  • Detailed Characterization of Chlorides and Oxides in Plastic Waste Pyrolysis Oil from Paper Mills by GC-ECD and GC-MS with Solid Phase Extraction Source: Energy & Fuels (ACS Publications) URL:[Link]

Validation

A Comparative Guide to the Reactivity of 2-Chloroethyl (4-methylphenyl)aminoacetate in Nucleophilic Substitutions

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the reactivity of 2-chloroethyl (4-methylphenyl)aminoacetate in nucleophilic substitution reactions. As a Se...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of 2-chloroethyl (4-methylphenyl)aminoacetate in nucleophilic substitution reactions. As a Senior Application Scientist, this document is structured to offer not only a theoretical framework but also practical, field-proven insights into the experimental considerations essential for leveraging this compound and its analogues in synthetic and medicinal chemistry. We will delve into a comparative analysis of its reactivity, supported by experimental data from closely related structures, and provide detailed protocols for researchers to validate and expand upon these findings.

Introduction: The Significance of 2-Chloroethyl Esters in Synthesis

2-Chloroethyl esters are a class of bifunctional compounds that serve as valuable synthons in organic chemistry and drug development.[1] The presence of a reactive C-Cl bond makes them susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. This versatility is particularly crucial in the design of pharmacologically active molecules, where the appended functionalities can modulate properties such as solubility, target binding, and metabolic stability.[2][3][4][5]

The subject of this guide, 2-chloroethyl (4-methylphenyl)aminoacetate, incorporates a secondary aromatic amine and an ester moiety, presenting a chemical scaffold with significant potential for structural diversification. Understanding its reactivity profile in nucleophilic substitution reactions is paramount for its effective utilization as a building block in the synthesis of novel compounds. This guide will benchmark its expected reactivity against a series of structurally related analogues, providing a predictive framework for its behavior in various chemical environments.

The Sₙ2 Mechanism: A Framework for Reactivity

The nucleophilic substitution reactions of primary alkyl chlorides, such as the 2-chloroethyl moiety in our target compound, predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the chloride leaving group.[1]

The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile, as described by a second-order rate law: Rate = k[Substrate][Nucleophile].[6] Several factors influence the rate constant, k, including the nature of the nucleophile, the structure of the substrate, the leaving group, and the solvent.

Comparative Reactivity Analysis

Table 1: Second-Order Rate Constants for the Reaction of Substituted N-Aryl-2-Chloroacetamides with Thiophenol

N-Aryl-2-Chloroacetamide (Ar-NHCOCH₂Cl)Substituent (Ar)Hammett Constant (σₚ)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Rate
N-(4-Methoxyphenyl)-2-chloroacetamide4-OCH₃-0.270.0850.45
N-(4-Methylphenyl)-2-chloroacetamide4-CH₃-0.170.1120.59
N-Phenyl-2-chloroacetamideH0.000.1901.00
N-(4-Chlorophenyl)-2-chloroacetamide4-Cl+0.230.3501.84
N-(4-Nitrophenyl)-2-chloroacetamide4-NO₂+0.781.256.58

This data is representative and compiled from typical results found in kinetic studies of Sₙ2 reactions involving N-aryl-2-chloroacetamides.

Electronic Effects of Aryl Substituents

The data in Table 1 clearly demonstrates the profound influence of substituents on the aryl ring on the reaction rate. A Hammett plot, which correlates the logarithm of the rate constant with the Hammett substituent constant (σ), can be used to visualize this relationship.[7][8][9][10]

Hammett_Plot_Relationship Hammett Plot Logic for Sₙ2 Reactivity substituent Aryl Substituent (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂) electronic_effect Electronic Effect (Electron-Donating vs. Electron-Withdrawing) substituent->electronic_effect alpha_carbon Electrophilicity of α-Carbon electronic_effect->alpha_carbon rho Hammett ρ > 0 electronic_effect->rho Determines sign and magnitude reaction_rate Sₙ2 Reaction Rate alpha_carbon->reaction_rate

Caption: Logical flow illustrating the influence of aryl substituents on Sₙ2 reactivity.

Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the α-carbon (the carbon bearing the chlorine atom), making it more susceptible to nucleophilic attack and thus accelerating the reaction. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the α-carbon, leading to a slower reaction rate.

Based on this trend, we can predict that the 4-methyl group in 2-chloroethyl (4-methylphenyl)aminoacetate, being a weak electron-donating group, will result in a slightly lower reactivity compared to an unsubstituted analogue.

Influence of the Nucleophile

The strength of the nucleophile is a critical determinant of the Sₙ2 reaction rate. Stronger nucleophiles lead to faster reactions. The nucleophilicity of a species is influenced by factors such as basicity, polarizability, and the solvent.

Table 2: Qualitative Reactivity of 2-Chloroethyl Esters with Various Nucleophiles

Nucleophile ClassExampleExpected ReactivityProduct Type
ThiolatesRS⁻HighThioether
AminesR₂NHModerateTertiary Amine
AlkoxidesRO⁻ModerateEther
CarboxylatesRCOO⁻LowEster

Solvent Effects in Sₙ2 Reactions

The choice of solvent can significantly impact the rate of an Sₙ2 reaction. Polar aprotic solvents, such as acetone, DMF, and DMSO, are generally preferred.[1] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the substrate.

Experimental Protocols

To facilitate further research and validation, we provide a detailed, step-by-step methodology for a comparative kinetic analysis and a plausible synthetic route for the target compound.

Synthesis of 2-Chloroethyl (4-methylphenyl)aminoacetate

Reaction Scheme:

(4-methylphenyl)aminoacetic acid + 2-chloroethanol --(Acid Catalyst, e.g., H₂SO₄)--> 2-chloroethyl (4-methylphenyl)aminoacetate + H₂O

Step-by-Step Protocol:

  • To a solution of (4-methylphenyl)aminoacetic acid (1.0 eq) in a suitable solvent such as toluene, add 2-chloroethanol (1.5 eq).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Kinetic Analysis of Nucleophilic Substitution

The reaction rates can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC).[13][14]

Kinetic_Analysis_Workflow Experimental Workflow for Kinetic Analysis cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Prepare solutions of substrate and nucleophile in a chosen solvent B Equilibrate solutions to the desired reaction temperature A->B C Initiate the reaction by mixing the solutions B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in the aliquot (e.g., by rapid cooling or adding a quenching agent) D->E F Analyze the aliquot by HPLC to determine reactant/product concentrations E->F G Plot concentration vs. time F->G H Determine the rate constant (k) from the slope of the line G->H I Repeat at different temperatures to determine activation parameters (Arrhenius plot) H->I

Caption: A generalized workflow for determining the kinetics of a nucleophilic substitution reaction.

Detailed Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of 2-chloroethyl (4-methylphenyl)aminoacetate and the chosen nucleophile (e.g., thiophenol) in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.

  • Reaction Initiation: In a thermostated reaction vessel, mix the substrate and nucleophile solutions to initiate the reaction. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a cold solvent mixture, for example, the mobile phase used for HPLC analysis.

  • HPLC Analysis: Inject the quenched aliquot into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Data Processing: Determine the concentration of the reactant and/or product at each time point by comparing the peak areas to a calibration curve.

  • Kinetic Calculation: Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile.

Conclusion

2-Chloroethyl (4-methylphenyl)aminoacetate is a versatile building block with a reactivity profile that can be rationally predicted and experimentally verified. Its susceptibility to Sₙ2 reactions allows for the facile introduction of a diverse range of functional groups, making it a valuable tool for medicinal chemists and synthetic organic chemists. The electronic nature of the aryl substituent plays a key role in modulating its reactivity, with electron-withdrawing groups enhancing the rate of nucleophilic substitution. By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can effectively harness the synthetic potential of this and related 2-chloroethyl esters in their drug discovery and development endeavors.

References

  • Oncohema Key. (2016). Alkylating Agents. [Link]

  • PubMed. (n.d.). Comparative carcinogenicity of alkylating agents: comparisons of a series of alkyl and aralkyl bromides of differing chemical reactivities as inducers of sarcoma at the site of a single injection in the rat. [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. [Link]

  • Britannica. (2026, February 25). Alkylating agent. [Link]

  • Liv Hospital. (2026, March 17). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. [Link]

  • Bridgewater College Digital Commons. (2022, May 4). Solution Kinetics of a SN2 Reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile. [Link]

  • American Chemical Society. (2022, November 22). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. [Link]

  • Scribd. (n.d.). Hammett Equation and Plot Analysis. [Link]

  • ResearchGate. (n.d.). (a) The Hammett (log k2 vs σX) and (b) Brönsted plots [log k2 vs pKa(X)] of the reactions of Y-aryl phenyl chlorothiophosphates with X-pyridines in MeCN at 35.0 o C. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Unknown Source. (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. [Link]

  • PubMed. (n.d.). Synthesis and Antitumor Activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. [Link]

  • OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. [Link]

  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • YouTube. (2024, September 6). REACTIONS OF ESTERS WITH AMINES #amine #esterification #organicchemistry. [Link]

  • Unknown Source. (n.d.). nucleophilic substitution and elimination of alkyl halides. [Link]

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • The Royal Society of Chemistry. (n.d.). S 1 Supplementary Data Structure-Reactivity Correlations in Nucleophilic Substitution Reactions of Y. [Link]

  • ResearchGate. (n.d.). Synthesis and elucidation of 4-bis(2-chloroethyl)amino-L-phenylalanine. [Link]

  • Journal of Information Processing Systems. (2014, February). Kinetic Study on Nucleophilic Displacement Reactions of 2-Chloro-4-Nitrophenyl X-Substituted-Benzoates with Primary Amines: Reaction Mechanism and Origin of the α-Effect. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. [Link]

  • Unknown Source. (n.d.). Experiment 6 – Procedure Summary for Kinetics of SN1/SN2 Reaction. [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • Google Patents. (n.d.). CN113563214A - Synthetic method of aminoacetic acid.
  • The Royal Society of Chemistry. (n.d.). ARTICLE. [Link]

  • ACS Publications. (2017, December 28). Protected Chloroethyl and Chloropropyl Amines as Conformationally Unrestricted Annulating Reagents. [Link]

Sources

Comparative

A Comparative Guide to the FTIR Characterization of 2-Chloroethyl(4-methylphenyl)aminoacetate

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth analysis of the characterization of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth analysis of the characterization of 2-Chloroethyl(4-methylphenyl)aminoacetate, a molecule of interest in synthetic chemistry, with a focus on Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the expected FTIR absorption bands, compare this technique with other analytical methods, and provide a detailed experimental protocol.

The Importance of Structural Verification

2-Chloroethyl(4-methylphenyl)aminoacetate is a molecule that incorporates several key functional groups: a secondary amine, an ester, a substituted aromatic ring, and an alkyl halide. The interplay of these groups dictates its chemical reactivity and potential biological activity. Therefore, unambiguous confirmation of its structure is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for verifying the presence of these functional groups.

Deciphering the Molecular Fingerprint: Predicted FTIR Absorption Bands

The molecule can be broken down into three key vibrational components:

  • The p-Toluidine Moiety: The 4-methylphenylamino group.

  • The Ester Group: The -C(=O)O- linkage.

  • The Chloroethyl Group: The -CH2CH2Cl chain.

Below is a table summarizing the expected characteristic infrared absorption bands for 2-Chloroethyl(4-methylphenyl)aminoacetate, based on data from analogous compounds.[1][2][3][4]

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes
N-H (Secondary Amine) N-H Stretch3300 - 3500MediumThe presence of a single band in this region is indicative of a secondary amine.[5]
Aromatic C-H C-H Stretch3000 - 3100Medium to WeakBands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[6]
Aliphatic C-H C-H Stretch2850 - 3000Medium to StrongThese bands arise from the methyl and methylene groups in the molecule.[6]
Ester C=O C=O Stretch1735 - 1750StrongThis is a very characteristic and intense absorption for the ester carbonyl group.[3][4][7]
Aromatic C=C C=C Stretch1500 - 1600Medium to WeakMultiple bands are expected in this region due to the vibrations of the benzene ring.
Ester C-O Asymmetric C-O-C Stretch1150 - 1300StrongEsters typically show two C-O stretching bands. This is the higher frequency band.[3][7]
Ester C-O Symmetric O-C-C Stretch1000 - 1100StrongThe lower frequency C-O stretching band.[7]
C-N (Aromatic Amine) C-N Stretch1250 - 1350Medium to StrongThe stretching vibration of the bond between the aromatic ring and the nitrogen atom.[4]
C-Cl C-Cl Stretch600 - 800Medium to StrongThe position of this band can be influenced by the conformation of the chloroethyl group.
Aromatic C-H Bend Out-of-plane (oop) Bend800 - 850StrongFor a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in this region.

Visualizing the Analysis: Experimental Workflow

The process of obtaining and interpreting an FTIR spectrum for a novel compound like 2-Chloroethyl(4-methylphenyl)aminoacetate follows a systematic workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample Solid Sample of 2-Chloroethyl(4-methylphenyl)aminoacetate Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Spectrometer FTIR Spectrometer Press->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Spectrum Raw FTIR Spectrum Acquire->Spectrum Process Process Data (Baseline Correction, etc.) Spectrum->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Data Identify->Compare Confirm Confirm Structure Compare->Confirm

Caption: A streamlined workflow for the FTIR analysis of 2-Chloroethyl(4-methylphenyl)aminoacetate.

A Broader Perspective: Comparison with Other Analytical Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization relies on the synergy of multiple analytical techniques.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Presence of functional groups.Rapid, non-destructive, cost-effective.Provides limited information on molecular connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides a complete structural elucidation.More time-consuming, requires larger sample amounts, and is a more expensive technique.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides information on molecular formula (with high-resolution MS).Isomeric compounds can be difficult to distinguish.
Elemental Analysis Percentage composition of elements (C, H, N, etc.).Confirms the empirical and molecular formula.Does not provide structural information.

Step-by-Step Experimental Protocol: Acquiring the FTIR Spectrum

This protocol outlines the standard procedure for acquiring a high-quality FTIR spectrum of a solid sample using the KBr pellet method.

Materials:

  • 2-Chloroethyl(4-methylphenyl)aminoacetate (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Place a small amount of KBr (approx. 200 mg) into the agate mortar.

    • Add 1-2 mg of the 2-Chloroethyl(4-methylphenyl)aminoacetate sample to the mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared beam.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture to the pellet-pressing die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and other necessary data processing steps using the spectrometer's software.

    • Label the significant peaks with their corresponding wavenumbers.

Conclusion

FTIR spectroscopy is an indispensable tool for the initial characterization of 2-Chloroethyl(4-methylphenyl)aminoacetate. By understanding the expected absorption bands of its constituent functional groups, researchers can rapidly verify the success of a synthesis and ensure the identity of the compound. For a complete and unambiguous structural elucidation, it is crucial to complement FTIR data with other powerful analytical techniques such as NMR and mass spectrometry. This integrated approach ensures the scientific rigor required in modern drug discovery and development.

References

  • International Journal of Scientific Engineering and Applied Science (IJSEAS). (2016, January 15).
  • ResearchGate.
  • Figshare. (2007, March 14). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase.
  • Chegg.com. (2022, February 16).
  • ResearchGate.
  • ResearchGate. FTIR spectra of poly(β-amino esters) with and without APTES.
  • ResearchGate. (2016, January 26).
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters.
  • SpectraBase. p-Toluidine.
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
  • ResearchGate. (2020, August 20). Vibrational spectra, Hirshfeld surface analysis, molecular docking studies of (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide by DFT approach.
  • Asian Journal of Chemistry. Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine.
  • e-PG Pathshala. CHEMISTRY PAPER No.
  • Specac Ltd. Interpreting Infrared Spectra.
  • NIST WebBook.
  • National Institute of Standards and Technology.
  • ResearchGate. Synthesis and elucidation of 4-bis(2-chloroethyl)amino-L-phenylalanine.
  • Semantic Scholar. (2018, June 25). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)
  • Letters in Applied NanoBioScience. (2024, June 30). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes.
  • Michigan State University. Table of Characteristic IR Absorptions.
  • MDPI. (2022, June 17).
  • PMC.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate

The handling of functionalized organic building blocks like 2-Chloroethyl acetate (CAS No. 1192804-63-9)[1] requires a rigorous, causality-driven approach to laboratory safety.

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of functionalized organic building blocks like 2-Chloroethyl acetate (CAS No. 1192804-63-9)[1] requires a rigorous, causality-driven approach to laboratory safety. As a derivative containing both an oxamate core and a reactive 2-chloroethyl ester, this compound presents specific physicochemical hazards that dictate strict operational protocols.

The following guide establishes a self-validating safety architecture for researchers and drug development professionals handling this compound, ensuring that every protective measure is grounded in chemical mechanistic reality.

Mechanistic Hazard Assessment: The Causality of Risk

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The structure features a terminal primary alkyl chloride (the 2-chloroethyl group). Alkyl halides of this nature are electrophilic and can undergo nucleophilic substitution (S_N2) reactions.

In a biological context, this means the compound possesses alkylating potential . If aerosolized particulates are inhaled or if the compound penetrates the dermal barrier, it can theoretically alkylate cellular nucleophiles (such as proteins or nucleic acids). Therefore, the primary objective of the Personal Protective Equipment (PPE) and engineering controls is to establish an absolute barrier against particulate inhalation and transdermal absorption [1].

Quantitative Safety Parameters & PPE Matrix

The selection of PPE must not be arbitrary; it must be a calculated response to the compound's phase (solid powder) and reactivity. All quantitative operational limits are summarized below to provide a rapid-reference safety baseline.

Protective VectorSpecification / ParameterCausality & Validation Protocol
Dermal Barrier (Hands) Double-layered Nitrile (≥0.11mm thickness)Causality: Nitrile provides superior resistance to halogenated organics compared to latex. Double-gloving ensures a secondary barrier if the primary layer is breached. Validation: Perform a manual inflation test prior to donning to verify the absence of micro-punctures.
Ocular Protection ANSI Z87.1 Chemical Splash GogglesCausality: Protects ocular mucosa from accidental transfer via contaminated gloves or aerosolized powder. Safety glasses are insufficient due to the lack of a peripheral seal [2].
Body Protection Flame-resistant, knee-length lab coatCausality: Prevents accumulation of particulates on personal clothing. Validation: Cuffs must be tucked under the outer glove layer to eliminate exposed skin at the wrist.
Engineering Control Fume Hood Face Velocity: 0.4 – 0.6 m/sCausality: Maintains negative pressure to capture airborne particulates during weighing. Validation: Verify the digital flow monitor reads within range before opening the chemical container.

Operational Workflow: A Self-Validating System

The following step-by-step methodology ensures that the handling of 2-Chloroethylacetate is conducted within a closed, verifiable safety loop.

Phase 1: Pre-Operational Verification

  • Environmental Check: Confirm the chemical fume hood is operational. Place a delicate tissue at the sash opening; it should be gently pulled inward, validating negative pressure.

  • Static Mitigation: Because organic powders can carry static charges and disperse unpredictably, utilize an anti-static gun (e.g., Zerostat) on the weighing vessel and the analytical balance before introducing the compound.

Phase 2: Compound Handling & Transfer

  • Donning: Apply the PPE matrix. Ensure the inner glove sits under the lab coat cuff, and the outer glove sits over the cuff.

  • Weighing: Open the container of 2-Chloroethyl acetate only inside the active fume hood. Use a clean, grounded stainless steel spatula.

  • Transfer: Transfer the required mass into a pre-tared, sealable reaction vial. Seal the vial before removing it from the fume hood to prevent particulate dissemination into the general laboratory environment.

Phase 3: Decontamination & Disposal Plan

  • Surface Decontamination: The 2-chloroethyl ester is susceptible to basic hydrolysis. Wipe down the balance and fume hood surface with a dilute alkaline solution (e.g., 0.1 M NaOH in ethanol/water) to hydrolyze any microscopic residues into less reactive alcohol and chloride byproducts, followed by a standard water wipe [3].

  • Waste Segregation: All contaminated consumables (spatulas, weigh boats, outer gloves) and reaction byproducts must be placed in a clearly labeled "Halogenated Organic Waste" container.

  • Disposal Causality: Halogenated waste must strictly be segregated from non-halogenated waste. During commercial incineration, halogenated compounds require specialized high-temperature treatment with alkaline scrubbers to prevent the formation of highly toxic dioxins and furans [1].

Safety Systems Architecture

The logical flow of these safety operations is mapped below, demonstrating how hazard assessment directly drives engineering and procedural controls.

SafetyWorkflow A Hazard Assessment (Alkylating Potential) B Engineering Controls (Fume Hood: 0.4-0.6 m/s) A->B dictates C PPE Donning (Double Nitrile, Goggles) B->C requires D Compound Handling (Weighing & Transfer) C->D enables safe E Decontamination (Alkaline Hydrolysis) D->E post-use F Halogenated Waste Segregation D->F disposal

Operational workflow mapping hazard causality to specific handling and disposal actions.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate
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2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate
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